Pterin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQXTQTPAJEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176894 | |
| Record name | 2-Amino-4-hydroxypteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.175 mg/mL | |
| Record name | Pterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2236-60-4 | |
| Record name | Pterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-hydroxypteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170929 | |
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| Record name | Pterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Pterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-hydroxypteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pterin Biosynthetic Pathways and Molecular Precursors
De Novo Biosynthesis from Guanosine (B1672433) Triphosphate (GTP)
The de novo biosynthesis pathway represents the primary route for the synthesis of tetrahydrobiopterin (B1682763) (BH4) and other pterins, starting from the purine (B94841) nucleotide guanosine triphosphate (GTP) frontiersin.orgsandiego.eduontosight.ai. This pathway involves a series of enzymatic reactions that progressively modify the GTP molecule to form the This compound (B48896) ring structure and its associated side chain pnas.orgebi.ac.uknih.gov.
GTP Cyclohydrolase I (GTPCH-I) Mediated Initial Steps
The first and often rate-limiting step in the de novo biosynthesis of pterins is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH-I) frontiersin.orgsandiego.edupnas.orgnih.govacs.orgwikipedia.orgnih.gov. GTPCH-I initiates a complex reaction involving the hydrolysis of GTP, the release of formic acid, and a molecular rearrangement that leads to the formation of a dihydroneothis compound triphosphate mdpi.compnas.orgebi.ac.uknih.gov. This enzyme is crucial as it commits GTP to the this compound synthesis pathway pnas.org.
GTPCH-I has been characterized in various organisms, including bacteria, yeast, and mammals pnas.orgnih.gov. In microorganisms and mammals, it typically exists as a homodecamer, composed of identical subunits pnas.org. The enzyme's catalytic activity requires a zinc ion, which is thought to play a role in activating a water molecule for the hydrolytic opening of the GTP imidazole (B134444) ring ebi.ac.uknih.gov. Research has identified key catalytic residues within the enzyme's active site that are essential for its function ebi.ac.uknih.govresearchgate.net.
Studies on Nocardia species have shown that GTPCH-I follows Michaelis-Menten kinetics with a reported Km for GTP of 6.5 μM nih.gov. The enzyme's activity can be influenced by various factors, including metal ions and feedback inhibition by the end product, BH4 sandiego.edunih.govnih.govuniprot.org. For instance, BH4 has been shown to inhibit Nocardia GTPCH-I activity nih.gov. In plants, a unique bimodular GTPCH-I has been identified, which forms a dimer and exhibits different kinetic properties compared to its mammalian and microbial counterparts, including substrate inhibition by GTP pnas.org.
| Enzyme | Substrate | Product | EC Number | Notes |
| GTP Cyclohydrolase I | GTP | 7,8-Dihydroneothis compound (B1664191) triphosphate | 3.5.4.16 | First and rate-limiting step; requires Zn²⁺ |
Formation of Dihydroneothis compound Triphosphate Intermediates
The direct product of the GTP cyclohydrolase I reaction is 7,8-dihydroneothis compound triphosphate (7,8-DHNP-TP) frontiersin.orgmdpi.compnas.orgwikipedia.orgnih.gov. This compound is a central intermediate in the biosynthesis of both tetrahydrofolate (in plants and some microorganisms) and tetrahydrobiothis compound (in mammals) pnas.orgnih.govresearchgate.net. The formation of 7,8-dihydroneothis compound triphosphate involves a complex ring expansion and rearrangement of the GTP molecule, with the release of formate (B1220265) mdpi.compnas.orgebi.ac.uknih.govresearchgate.net.
In the context of BH4 biosynthesis, 7,8-dihydroneothis compound triphosphate serves as the precursor for the subsequent enzymatic steps frontiersin.orgnih.gov. While the initial product is the triphosphate form, further processing occurs downstream in the pathway mdpi.comwikipedia.org. In some organisms, like E. coli, dihydroneothis compound triphosphate can undergo epimerization catalyzed by dihydroneothis compound triphosphate epimerase researchgate.net.
Tetrahydrobiothis compound (BH4) Biosynthesis
Following the formation of 7,8-dihydroneothis compound triphosphate, the de novo pathway for tetrahydrobiothis compound (BH4) synthesis proceeds through a series of steps involving specific enzymes frontiersin.orgontosight.ainih.gov. BH4 is a crucial cofactor for various enzymes, including those involved in the synthesis of neurotransmitters like serotonin (B10506) and dopamine (B1211576), as well as nitric oxide royalsocietypublishing.orgsandiego.eduontosight.aifrontiersin.orgnih.govmybiosource.com.
6-Pyruvoyl-Tetrahydrothis compound Synthase (PTPS) Catalysis
The second step in the de novo biosynthesis of BH4 is catalyzed by the enzyme 6-pyruvoyl-tetrahydrothis compound synthase (PTPS) sandiego.eduontosight.aimdpi.comontosight.ainih.govwikipedia.orgtaylorandfrancis.comebi.ac.uk. PTPS converts 7,8-dihydroneothis compound triphosphate into 6-pyruvoyl-tetrahydrothis compound (PTP) sandiego.edumdpi.comontosight.ainih.govwikipedia.org. This reaction involves the removal of the triphosphate group, a stereospecific reduction, oxidation of hydroxyl groups on the side chain, and an internal hydrogen transfer wikipedia.org.
PTPS is typically a hexameric enzyme, formed by a dimer of trimers wikipedia.orgebi.ac.ukwikipedia.org. Its active site involves contributions from multiple monomers and contains a metal-binding site, often involving magnesium or nickel, coordinated by histidine residues ebi.ac.ukwikipedia.org. Catalytic residues, including cysteine, histidine, and glutamate (B1630785), are also implicated in the reaction mechanism, facilitating proton abstraction and stabilizing intermediates ebi.ac.uknih.gov. The enzyme's structure and mechanism have been investigated through crystallographic and kinetic studies nih.gov.
| Enzyme | Substrate | Product | EC Number | Notes |
| 6-Pyruvoyl-Tetrahydrothis compound Synthase | 7,8-Dihydroneothis compound triphosphate | 6-Pyruvoyl-tetrahydrothis compound | 4.2.3.12 | Second step in BH4 synthesis; requires Mg²⁺ or Ni²⁺ |
Sepiathis compound (B94604) Reductase (SPR) Activity in Final Stages
The final steps in the de novo biosynthesis of BH4 involve the enzyme sepiathis compound reductase (SPR) frontiersin.orgsandiego.eduontosight.aimdpi.comnih.govmybiosource.comfrontiersin.org. SPR catalyzes the reduction of 6-pyruvoyl-tetrahydrothis compound to tetrahydrobiothis compound sandiego.eduontosight.ainih.gov. This reduction typically occurs in two steps, requiring NADPH as a cofactor sandiego.edumybiosource.com.
SPR is an aldo-keto reductase that plays a crucial role in both the de novo and salvage pathways of BH4 synthesis frontiersin.orgmybiosource.comfrontiersin.org. While SPR is considered the primary enzyme for the final reductions in the de novo pathway, other enzymes, such as aldoketoreductases (AKRs) and carbonyl reductases (CRs), may also contribute to these steps sandiego.edufrontiersin.org.
Research has shown that SPR is a homodimer frontiersin.org. Defects in the gene encoding SPR can lead to DOPA-responsive dystonia, highlighting the enzyme's importance in neurotransmitter synthesis, which is dependent on BH4 as a cofactor mybiosource.comnih.govkarger.com. Studies in mouse models have further confirmed the essential role of SPR in normal BH4 metabolism bu.edu.
| Enzyme | Substrate | Product | EC Number | Notes |
| Sepiathis compound Reductase | 6-Pyruvoyl-tetrahydrothis compound | Tetrahydrobiothis compound | 1.1.1.153 | Final steps in BH4 synthesis; requires NADPH |
Salvage Pathway Mechanisms
In addition to the de novo pathway, tetrahydrobiothis compound can also be synthesized or regenerated through a salvage pathway frontiersin.orgontosight.aimdpi.comnih.govnih.govconicet.gov.ar. This pathway is particularly important for converting oxidized forms of biothis compound (B10759762) and related pterins back into the active tetrahydrobiothis compound form royalsocietypublishing.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov.
The salvage pathway primarily utilizes sepiathis compound and 7,8-dihydrobiothis compound (BH2) as substrates frontiersin.orgfrontiersin.orgmdpi.comnih.gov. Sepiathis compound, which can be formed from intermediates in this compound metabolism, is converted to 7,8-dihydrobiothis compound by sepiathis compound reductase (SPR) frontiersin.orgfrontiersin.orgmdpi.com. Subsequently, 7,8-dihydrobiothis compound is reduced to tetrahydrobiothis compound by dihydrofolate reductase (DHFR) frontiersin.orgfrontiersin.orgmdpi.com. This two-step process allows for the efficient recycling of oxidized pterins and contributes to maintaining intracellular BH4 levels frontiersin.orgfrontiersin.orgnih.gov.
The salvage pathway is considered crucial for the conversion of exogenous sepiathis compound into BH4, and supplementation with sepiathis compound has been used as a strategy to increase intracellular BH4 levels frontiersin.orgfrontiersin.org. While the de novo pathway is the primary source of BH4 synthesis from GTP, the salvage pathway provides an alternative route, particularly in situations of increased demand or when oxidized pterins are available frontiersin.orgfrontiersin.orgnih.gov. The relative contribution of the de novo and salvage pathways to cellular BH4 levels can vary depending on the cell type frontiersin.orgfrontiersin.org. Equilibrative nucleoside transporters, such as ENT2, have been identified as potential transporters facilitating the uptake of sepiathis compound and dihydrobiothis compound, providing a plausible gateway for the salvage pathway nih.gov.
| Enzyme | Substrate | Product | Notes |
| Sepiathis compound Reductase | Sepiathis compound | 7,8-Dihydrobiothis compound | Part of the salvage pathway |
| Dihydrofolate Reductase | 7,8-Dihydrobiothis compound | Tetrahydrobiothis compound | Final step in the salvage pathway; requires NADPH |
Cofactor Regeneration Pathways
Tetrahydrobiothis compound (BH4) acts as an essential cofactor for several enzymes, notably the aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthases (NOS). nih.govmdpi.com During the catalytic cycle of aromatic amino acid hydroxylases, BH4 is oxidized to this compound-4a-carbinolamine. sandiego.edu This unstable intermediate is subsequently dehydrated by this compound-4a-carbinolamine dehydratase (PCD) to form quinonoid dihydrobiothis compound (q-BH2). mdpi.comsandiego.edu The regeneration of the active tetrahydrobiothis compound form is then catalyzed by dihydropteridine reductase (DHPR), which reduces q-BH2 back to BH4 using NADH as a reductant. nih.govmdpi.comsandiego.edu
In contrast to the aromatic amino acid hydroxylases, the regeneration of BH4 during nitric oxide synthesis appears to involve a one-electron redox cycle that does not necessitate additional regeneration enzymes like PCD and DHPR. portlandpress.comahajournals.org
The this compound moiety within the molybdenum cofactor (Moco) may also play a role in facilitating electron transfer pathways for the regeneration of the catalytically active metal center in molybdoenzymes. nih.gov
Molybdothis compound (Moco) Biosynthesis
Molybdothis compound (MPT) is a unique this compound that coordinates molybdenum or tungsten in the active site of a diverse group of enzymes, with the exception of nitrogenase. imoa.info Moco biosynthesis is a highly conserved pathway found in bacteria, archaea, and eukaryotes. imoa.infowikipedia.org The pathway involves several distinct steps starting from GTP and culminating in the insertion of a metal atom. wikipedia.orgimoa.info
Distinct Initial Radical-Mediated Cyclization of GTP
The first committed step in Moco biosynthesis is the radical-mediated cyclization of guanosine-5'-triphosphate (GTP) to form (8S)-3',8-cyclo-7,8-dihydroguanosine-5'-triphosphate (3',8-cH2GTP). wikipedia.org This reaction is catalyzed by the enzyme GTP 3',8-cyclase, also known as Molybdothis compound biosynthesis protein A (MoaA) in prokaryotes. uniprot.org MoaA is a radical S-adenosylmethionine (SAM) enzyme, a class of enzymes often involved in C-X bond formation. wikipedia.orgebi.ac.uk This initial cyclization involves a remarkable rearrangement where the C8 atom of the guanine (B1146940) ring is inserted between the C2' and C3' carbon atoms of the GTP ribose. nih.gov The reaction is triggered by radical formation at the C3' position of GTP. nih.gov
Intermediate Cyclic Pyranothis compound Monophosphate (cPMP) Formation
Following the radical-mediated cyclization of GTP by MoaA, the intermediate 3',8-cH2GTP is converted to cyclic pyranothis compound monophosphate (cPMP), also referred to as molybdothis compound precursor Z. wikipedia.orguniprot.orgnih.gov This step is catalyzed by the enzyme Molybdothis compound biosynthesis protein C (MoaC). uniprot.orgnih.gov cPMP is a key intermediate containing the pyranothis compound ring system characteristic of molybdothis compound. wikipedia.org
Molybdothis compound Synthase (MPT Synthase) Complex Role in Dithiolene Moiety Incorporation
The conversion of cPMP (precursor Z) into molybdothis compound involves the incorporation of a dithiolene moiety. imoa.infowikipedia.org This crucial step is catalyzed by the molybdothis compound synthase (MPT synthase) complex. imoa.infowikipedia.org The dithiolene group is essential for coordinating the molybdenum or tungsten atom in the final Moco structure. imoa.info The process involves the opening of the cyclic phosphate (B84403) ring of cPMP and the addition of two sulfhydryl groups. wikipedia.org
Molybdothis compound synthase is a heterodimeric protein, typically composed of two small subunits (MoaD in prokaryotes, MOCS2A in eukaryotes) and two large subunits (MoaE in prokaryotes, MOCS2B in eukaryotes), forming a heterotetramer. imoa.infowikipedia.orgebi.ac.uk
The small subunit (MoaD/MOCS2A) functions as a sulfur carrier protein. uniprot.orguni-goettingen.de It is activated by the formation of a thiocarboxylate group at its C-terminus, a process catalyzed by Molybdothis compound synthase sulfurylase (MoeB/MOCS3). wikipedia.orguniprot.org This thiocarboxylate group on the small subunit serves as the sulfur donor for the incorporation of the dithiolene group into precursor Z. wikipedia.orguniprot.org
The large subunit (MoaE/MOCS2B) is the catalytic subunit of the MPT synthase complex. ebi.ac.ukuniprot.org It catalyzes the conversion of precursor Z to molybdothis compound by mediating the transfer of the sulfur atoms from the thiocarboxylated small subunit into precursor Z. ebi.ac.ukuniprot.orguniprot.org The C-terminus of the small subunit is inserted into the large subunit to form the active site where this sulfur transfer occurs. imoa.infowikipedia.org
The functional interaction between the small and large subunits is critical for the catalytic activity of MPT synthase. The activated small subunit delivers the sulfur, and the large subunit facilitates the chemical reaction that incorporates it into the this compound structure. wikipedia.orgebi.ac.ukuniprot.orguniprot.org
Folate Biosynthesis: The this compound Branch
Folate (tetrahydrofolate and its derivatives) is another essential cofactor derived from a this compound precursor. ontosight.aipnas.org Folates are crucial for one-carbon transfer reactions involved in processes like DNA synthesis and amino acid metabolism. ontosight.aipnas.org Unlike mammals, which require dietary folate, plants and microorganisms can synthesize folate de novo. pnas.org
The biosynthesis of folate involves two main branches: the this compound branch and the para-aminobenzoate (p-ABA) branch. The this compound branch begins with the conversion of GTP. vib.be
The first and committing step of the this compound branch is catalyzed by GTP cyclohydrolase I (GTPCH I). ontosight.aipnas.orgcapes.gov.brnih.gov This enzyme converts GTP into 7,8-dihydroneothis compound 3'-triphosphate (DHNTP), releasing formate as a byproduct. ontosight.aivib.beresearchgate.netresearchgate.net The reaction involves the hydrolytic release of formate from GTP, followed by cyclization. researchgate.netnih.gov GTPCH I from bacteria and animals typically functions as a homodecamer containing a zinc ion per subunit, which plays a role in activating water for the hydrolysis step. nih.govebi.ac.uk
In plants, a unique bimodular GTP cyclohydrolase I exists, containing two GCHI-like domains within a single polypeptide chain. pnas.orgcapes.gov.brnih.gov This plant enzyme also produces DHNTP but exhibits different regulatory behavior compared to its microbial and mammalian counterparts, such as substrate inhibition. capes.gov.br
DHNTP is a central intermediate in the biosynthesis of both folate and tetrahydrobiothis compound. rcsb.org In bacteria, DHNTP enters the folate pathway after dephosphorylation, while in vertebrates, it is used for tetrahydrobiothis compound synthesis. rcsb.org The conversion of DHNTP to subsequent intermediates in the folate pathway involves enzymes like dihydroneothis compound triphosphate epimerase and dihydroneothis compound aldolase (B8822740), although in some organisms like Plasmodium falciparum, 6-pyruvoyl tetrahydrothis compound (B86495) synthase (typically involved in BH4 synthesis) can catalyze a step in the folate pathway. rcsb.orgnih.gov
The this compound moiety, specifically 6-hydroxymethyldihydrothis compound, is eventually condensed with p-ABA to form dihydropteroate (B1496061), a precursor to dihydrofolate and subsequently tetrahydrofolate. vib.beresearchgate.net
Integration of this compound and P-aminobenzoate (PABA) Moieties
The integration of the this compound and PABA moieties is catalyzed by specific enzymes. In the classical tetrahydrofolate biosynthesis pathway, a bifunctional enzyme, hydroxymethyldihydrothis compound pyrophosphokinase/dihydropteroate synthase (HPPK/DHPS), is involved in the last five steps occurring in mitochondria. researchgate.net The HPPK activity activates dihydrothis compound into its pyrophosphorylated form. portlandpress.com Subsequently, the DHPS activity catalyzes the condensation of this activated this compound with PABA, resulting in the formation of dihydropteroate. portlandpress.com This reaction is considered a potential regulatory point in the folate biosynthetic pathway and is subject to feedback inhibition by dihydropteroate, dihydrofolate, and THF monoglutamate. researchgate.net
Enzymatic Steps Leading to Tetrahydrofolate
The biosynthesis of tetrahydrofolate from dihydropteroate involves several enzymatic steps. Following the formation of dihydropteroate, glutamate residues are added to the molecule by dihydrofolate synthetase (DHFS). researchgate.net This results in the formation of dihydrofolate polyglutamates. The final step in the conversion to tetrahydrofolate is the reduction of dihydrofolate, catalyzed by the enzyme dihydrofolate reductase (DHFR). researchgate.netnih.gov This two-step process requires two molecules of NADPH. nih.gov In plants, folylpolyglutamate synthetase (FPGS) is responsible for adding polyglutamyl tails to tetrahydrofolate. researchgate.net
The enzymatic pathway can be summarized as follows:
| Step | Reactant(s) | Enzyme | Product(s) |
| 1 | Dihydrothis compound | Hydroxymethyldihydrothis compound pyrophosphokinase (HPPK) | Activated Dihydrothis compound |
| 2 | Activated Dihydrothis compound + PABA | Dihydropteroate synthase (DHPS) | Dihydropteroate |
| 3 | Dihydropteroate + Glutamate | Dihydrofolate synthetase (DHFS) | Dihydrofolate polyglutamates |
| 4 | Dihydrofolate polyglutamates + NADPH | Dihydrofolate reductase (DHFR) | Tetrahydrofolate polyglutamates |
| 5 | Tetrahydrofolate monoglutamate (in some cases) | Folylpolyglutamate synthetase (FPGS) | Tetrahydrofolate polyglutamates |
Methanothis compound (B14432417) Biosynthesis in Methanogenic Organisms
Methanothis compound (MPT) is a crucial cofactor in the metabolism of methanogenic archaea, serving as the primary C1 carrier in methanogenesis. ontosight.aiasm.org Its biosynthesis is distinct from the folate pathway found in other organisms. ontosight.ai The biosynthesis of methanothis compound in methanogenic archaea is initiated from a guanosine triphosphate (GTP) precursor. ontosight.ai
Derivation from Dihydroneothis compound Precursors
The biosynthesis of the this compound portion of methanothis compound in methanogenic bacteria like Methanococcus volta and Methanobacterium formicicum involves L-7,8-dihydroneothis compound as a precursor. nih.gov Extracts of M. volta cleave L-7,8-dihydroneothis compound to 7,8-dihydro-6-(hydroxymethyl)this compound, which has been confirmed as a precursor to the this compound portion of methanothis compound. nih.gov
Enzymes like dihydroneothis compound aldolase (DHNA) participate in methanothis compound biosynthesis in archaea. asm.orgenzyme-database.org Specifically, DHNA from Methanocaldococcus jannaschii is involved in this pathway. asm.org Another enzyme, dihydroneothis compound phosphate aldolase, participates in methanothis compound biosynthesis in the archaeon Pyrococcus furiosus, being specific for 7,8-dihydroneothis compound 3'-phosphate. qmul.ac.uk
A key step in methanothis compound biosynthesis is the condensation of p-aminobenzoic acid (PABA) with phosphoribosylpyrophosphate (PRPP) to form β-ribofuranosylaminobenzene 5′-phosphate (β-RFA-P). asm.orgnih.gov This reaction is catalyzed by β-RFAP synthase and is considered the first unique and committed step in the methanothis compound biosynthesis pathway. asm.orgnih.govgoogle.com
Biological Functions and Enzymatic Co Factor Roles of Pterins
Redox Co-factor Activity
The redox activity of pterins stems from their nitrogen heterocyclic structure, which can accommodate several reduction levels. rsc.org Pterins can undergo sequential reactions involving the transfer of electrons and protons. rsc.org
Electron Transfer and Protonation States
Pterins have three main redox states: fully oxidized, semi-reduced (dihydropterin), and fully reduced (tetrahydrothis compound). mdpi.comrsc.org These states are interconverted through 2-electron and 2-proton redox reactions. mdpi.com The protonation state of pterins significantly influences their electronic structure and reactivity. rsc.orgbrynmawr.edu For instance, protonation can facilitate redox reactions with oxidants that would not occur otherwise. brynmawr.edu Electron transfer processes involving pterins can occur via single electron transfer, where the radical nature is transferred to a nitrogen atom of the This compound (B48896) ring. mdpi.comresearchgate.net
Formation and Reactivity of this compound Free Radical Species
All classes of pterins, including tetrahydropterins, dihydropterins, and oxidized pterins, can participate in radical-mediated reactions and produce free radical species. mdpi.comresearchgate.net Reduced this compound radicals can form both enzymatically and non-enzymatically. mdpi.comresearchgate.net Tetrahydropterins can interact with and reduce free radicals. mdpi.comresearchgate.net The formation of tetrahydrobiothis compound (B1682763) free radical derivatives is essential for normal nitric oxide production by nitric oxide synthase. mdpi.com Tetrahydrobiothis compound donates an electron during nitric oxide formation and undergoes a one-electron redox cycle. mdpi.com Pterins can also act as photosensitizers, leading to the generation of reactive oxygen species like singlet oxygen. mdpi.comunlp.edu.ar The formation of superoxide (B77818) anion can occur through electron transfer between a this compound radical anion and molecular oxygen. unlp.edu.ar
Tetrahydrobiothis compound (BH4) as an Essential Cofactor
Tetrahydrobiothis compound (BH4), also known as saprothis compound, is a pivotal endogenous cofactor required for the activity of several key enzymes. wikipedia.orgnih.govnih.govguidetopharmacology.org Its availability is tightly regulated by synthesis, enzymatic use, and regeneration pathways. nih.gov BH4 is essential for numerous physiological processes, including neurotransmitter synthesis, nitric oxide production, and lipid metabolism. nih.govnih.gov
Aromatic Amino Acid Hydroxylases (PAH, TH, TPH) and Neurotransmitter Synthesis
BH4 is an obligatory cofactor for the aromatic amino acid hydroxylases (AAAHs): phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). wikipedia.orgnih.govnih.govguidetopharmacology.orgfrontiersin.org These enzymes catalyze crucial steps in the biosynthesis of monoamine neurotransmitters. wikipedia.orgnih.govguidetopharmacology.org PAH, the first enzyme discovered to be BH4-dependent, converts phenylalanine to tyrosine. wikipedia.orgnih.govnih.govfrontiersin.org TH catalyzes the conversion of tyrosine to L-DOPA, a precursor for dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgnih.gov TPH converts tryptophan to 5-hydroxytryptophan, a precursor for serotonin (B10506) and melatonin. wikipedia.orgnih.govwikipedia.org The enzymatic function of AAAHs is strictly dependent on the presence of BH4, oxygen, and iron. nih.gov During these reactions, BH4 is oxidized to a carbinolamine intermediate, which is then recycled back to BH4. nih.govnih.gov Deficiencies in BH4 can lead to systemic deficiencies of these neurotransmitters. wikipedia.orgnih.gov
Nitric Oxide Synthases (NOSs) and Nitric Oxide Production
BH4 is also an essential cofactor for all isoforms of nitric oxide synthases (NOSs), which produce nitric oxide (NO). wikipedia.orgnih.govnih.govfrontiersin.orgnih.govwikipedia.orgahajournals.org NOS enzymes utilize L-arginine as a substrate, along with oxygen and NADPH. wikipedia.orgnexusacademicpublishers.com The process involves the oxidation of L-arginine and the reduction of molecular oxygen to form NO and L-citrulline. frontiersin.orgwikipedia.org BH4 binding to the heme active site of NOS is indispensable for NO synthesis, enhancing substrate interaction and dimer stabilization. mdpi.com In NOS function, BH4 acts as a single electron donor, used to reduce and activate oxygen and oxidize L-arginine. nih.gov Decreased intracellular BH4 concentration can lead to NOS destabilization and reduced NO production. mdpi.com When BH4 levels are limiting, NOS enzymes can become "uncoupled," producing superoxide radicals instead of NO, a phenomenon associated with vascular dysfunction and oxidative stress. frontiersin.orgnih.govahajournals.orgmdpi.com
Folates in One-Carbon Metabolism
Folates, also known as vitamin B9, are a class of pterins that are crucial cofactors in one-carbon (C1) metabolism wikipedia.orgoregonstate.edumdpi.comtavernarakislab.grfrontiersin.org. The biologically active form of folate is tetrahydrofolate (THF) wikipedia.orgnih.govnih.gov. Folate coenzymes mediate the transfer of one-carbon units in various oxidation states, including methyl, methylene (B1212753), and formyl groups oregonstate.edunih.govnih.govlibretexts.org. This process is fundamental for numerous physiological processes, including biosynthesis, amino acid homeostasis, and epigenetic maintenance mdpi.comnih.gov. While plants, fungi, and certain microorganisms can synthesize folate de novo, animals, including humans, must obtain it from their diet wikipedia.orgnih.govresearchgate.netmdpi.com.
Nucleic Acid and Amino Acid Biosynthesis
Folate coenzymes play a vital role in the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids wikipedia.orgnih.govnih.govresearchgate.netmdpi.com. They are essential for the biosynthesis of purines and thymidine, which are necessary for DNA synthesis oregonstate.edumdpi.comtavernarakislab.grnih.govnih.govproteopedia.org. Folate derivatives, specifically in the form of formyl groups, are utilized in the formation of the purine (B94841) ring mdpi.comlibretexts.org. For pyrimidine (B1678525) synthesis, THF donates a methylene group for the conversion of deoxyuridine monophosphate (dUMP) to thymidylate (dTMP) mdpi.comnih.govproteopedia.org. Folate is also involved in the metabolism of several amino acids, including methionine, glycine, and serine oregonstate.edunih.govresearchgate.netinfantrisk.com.
Methyl and Formyl Group Transfer Reactions
A primary function of folate coenzymes is the transfer of one-carbon units, such as methyl and formyl groups nih.govnih.govontosight.ai. These transfers are critical for various metabolic pathways. For instance, folate is involved in the transfer of methyl groups in the S-adenosyl methionine cycle, which is important for methylation reactions of DNA, RNA, proteins, and phospholipids (B1166683) oregonstate.edumdpi.comnih.govinfantrisk.com. Formyl groups carried by folate derivatives are essential for the biosynthesis of purines and the formation of N-formylmethionine in initiator tRNAs chemeurope.comfrontiersin.orglibretexts.orgproteopedia.org. Different forms of THF carry one-carbon units at the N5, N10, or both positions of the pteridine (B1203161) and p-aminobenzoate moieties nih.govnih.gov.
Tetrahydromethanothis compound in Carbon Metabolism
Tetrahydromethanothis compound (H4MPT) is a coenzyme found in methanogenic archaea, where it plays a crucial role in methanogenesis, the process of producing methane (B114726) ontosight.aiwikipedia.org. H4MPT acts as a carrier of the C1 group as it is reduced to the methyl level before being transferred to coenzyme M ontosight.aiwikipedia.org. This metabolic process involves several enzymes and is a critical component of carbon metabolism in these microorganisms ontosight.ai. H4MPT is involved in the transfer of one-carbon units during the reduction of carbon dioxide to methane ontosight.ai. Enzymes such as methenyl-H4MPT cyclohydrolase, methylene-H4MPT dehydrogenase, and methylene-H4MPT reductase are key players in the H4MPT-dependent pathway ontosight.ai. Research has also demonstrated the role of tetrahydromethanothis compound-dependent enzymes in the conversion of formaldehyde (B43269) to carbon dioxide in certain bacteria ethz.chasm.org.
C1 Substrate Carrier in Methanogenesis
In methanogenic archaea, this compound derivatives function as key one-carbon (C1) carriers in the process of methanogenesis wikipedia.orgtheallenlab.comnih.gov. Tetrahydromethanothis compound (H4MPT) is a crucial coenzyme in this pathway, responsible for carrying the C1 group as it undergoes reduction to the methyl level before being transferred to coenzyme M wikipedia.orgnih.gov. H4MPT is structurally and functionally analogous to tetrahydrofolate (H4folate), the canonical C1 carrier in many other organisms, although most enzymes utilizing these coenzymes are not homologous, suggesting independent evolution wikipedia.orgvt.edu.
H4MPT serves as a carbon carrier for C1 units at the methine, methylene, and methyl oxidation states nih.gov. Studies using 13C NMR spectroscopy have provided evidence for this role. All three derivatives of H4MPT at these oxidation levels can serve as substrates for methanogenesis in cell extracts nih.gov. For instance, methylene-H4MPT is formed from the spontaneous reaction of formaldehyde with H4MPT nih.gov. The methylene group in methylene-H4MPT is suggested to be bound to two nitrogen atoms nih.gov. Methenyl-H4MPT+ and methyl-H4MPT have also been identified, with the methyl group in methyl-H4MPT bound to a nitrogen atom nih.gov.
In the methanogenic pathway, H4MPT is involved in the reduction of CO2 to methane nih.govmpg.de. The C1 unit remains bound to the reduced form of methanothis compound (B14432417) during the reduction and oxidation steps at the formyl, hydroxymethyl, and methyl levels nih.gov. Novel pterins, such as tatiothis compound in Methanogenium tationis, have also been identified as structural and functional analogs of methanothis compound, acting as C1 carriers in methanogenesis nih.govnih.gov.
Methanogenic archaea utilize a distinct version of the reductive acetyl-CoA pathway, employing unique C1 and redox carriers like methanothis compound, methanofuran, and coenzyme F420 mpg.deresearchgate.net. This contrasts with the bacterial pathway which primarily uses tetrahydrofolate pnas.org.
Role in Anabolic Processes
Beyond their role in methanogenesis, reduced pterins, specifically 5,6,7,8-tetrahydromethanothis compound (H4MPT), are also involved in a number of anabolic reactions in methanogenic bacteria nih.govnih.gov. While the primary focus of H4MPT is its function as a C1 carrier in the catabolic process of methane production, its participation in biosynthetic pathways highlights its broader metabolic importance nih.gov.
Tetrahydrobiothis compound (BH4), another biologically significant this compound, functions as an essential cofactor for several enzymes involved in anabolic processes in mammals semanticscholar.org. These include aromatic amino acid hydroxylases, which are crucial for the synthesis of neurotransmitters like dopamine, norepinephrine, epinephrine, and serotonin wikipedia.orgcreative-proteomics.comsemanticscholar.orgwikipedia.org. BH4 is also required for the function of alkylglycerol monooxygenase, involved in the breakdown of monoalkylglycerols wikipedia.org.
In bacteria, this compound cofactors play roles in anabolic metabolism, including aromatic amino acid metabolism iu.eduresearchgate.net. Folates, which are conjugated pterins, are critical for a large number of biological group transfer reactions essential for the biosynthesis of amino acids and nucleic acids chemeurope.comnih.govmdpi.com. These folate-dependent reactions include the transfer of methyl and formyl groups chemeurope.com.
While the specific anabolic reactions involving H4MPT in methanogens are an area of ongoing research, its presence and utilization in these pathways underscore the versatile nature of reduced pterins as cofactors in cellular biosynthesis nih.govpnas.org.
Pterins in Organismal Physiology and Cellular Processes
Pterins as Endogenous Pigments in Animals
Pterins are significant endogenous pigments in a variety of animals. Unlike carotenoids, which must be obtained through diet, pterins can be synthesized by the animals themselves. mdpi.comnih.govresearchgate.net This endogenous production contributes to their widespread presence across different taxa. mdpi.comresearchgate.net
Contribution to Bright Coloration (e.g., in Insects, Reptiles)
Pterins are a major source of bright coloration in the animal kingdom. mdpi.comresearchgate.netroyalsocietypublishing.orgnih.gov They are responsible for a range of colors, including yellow, orange, and red hues. researchgate.netwikipedia.org These pigments are found in various animals, including insects, fish, amphibians, reptiles, and mammals. mdpi.comresearchgate.net
In insects, pterins are commonly found in the wings of butterflies, contributing to their vibrant patterns. wikipedia.orgwikidata.org Examples of This compound (B48896) pigments identified in animals include xanthothis compound (B1683600) (yellow), leucothis compound (B1674811) (white), erythrothis compound (B12299411) (red), and drosothis compound (B13424490) (red). royalsocietypublishing.orgnih.gov Drosothis compound, for instance, underlies red coloration in the eyes of fruit flies and the skin of lizards. royalsocietypublishing.orgnih.gov Pterins can also contribute to cryptic coloration, such as the blue-green-brown hues seen in blue-tailed damselflies, through a combination of structural and pigmentary mechanisms. royalsocietypublishing.orgnih.gov
In vertebrates, pterins have been implicated in the coloration of the dermis in fish, amphibians, and reptiles. royalsocietypublishing.orgnih.gov While generally absent as dermal pigments in birds and mammals, exceptions exist, such as the deposition of isoxanthothis compound (B600526) in the iridophores of anurans, contributing to the reflective properties of these cells. royalsocietypublishing.orgnih.gov Recent studies have highlighted the role of specific enzymes like Sepiathis compound (B94604) reductase (SPR) in this compound pigment accumulation, as observed in the orange color morph of the common wall lizard. royalsocietypublishing.orgnih.gov
This compound pigments can also play a role in sexual signaling in various species, including insects, fish, reptiles, and amphibians. royalsocietypublishing.orgnih.gov
Influence of pH and Redox State on Pigment Coloration
The color displayed by this compound pigments can be modified in vivo, influenced by factors such as the pH of the cellular environment and the redox state of the molecule. royalsocietypublishing.orgnih.gov Pterins can exist in different redox states, including fully oxidized, semi-reduced (dihydrothis compound), and fully reduced (tetrahydrothis compound) forms. mdpi.com These interconversions involve the transfer of electrons and protons, which is integral to the function of biologically relevant pterins like biothis compound (B10759762) and neothis compound (B1670844). mdpi.com Changes in pH can affect the protonated states of this compound complexes, leading to observed changes in their absorption bands. mdpi.com The specific redox state of this compound groups (oxidized pterins, H2pterins, and H4pterins) can also influence their biomedical functions. mdpi.com Processes outside of direct synthesis pathways can potentially alter pigment pH and/or redox state, thereby impacting pigment phenotypes. biorxiv.org
Photoreception and Photobiological Functions
Pterins are a class of molecules that function as photoreceptors in a wide range of living organisms. mdpi.com Their involvement in photobiological processes has been proven or suggested in various contexts. researchgate.netbioone.org
UV Protection and Phototaxis in Cyanobacteria
Cyanobacterial pterins have been implicated in phenotypes related to UV protection and phototaxis. researchgate.netresearchgate.net Specifically, pterins are presumed to be chromophores of UV-A/blue receptors based on action spectra of responses and their physicochemical properties. mdpi.com Tetrahydrocyanothis compound, a fully reduced form of cyanothis compound, is present in cyanobacteria at concentrations comparable to chlorophyll (B73375) a and is hypothesized to act as a chromophore of a putative UV-A/blue photoreceptor. mdpi.com This photoreceptor containing cyanothis compound has been shown to suppress negative phototaxis in response to UV and blue light. mdpi.comresearchgate.netencyclopedia.pub Studies involving mutants lacking enzymes in the cyanothis compound biosynthetic pathway have provided evidence for the critical role of cyanothis compound in positive phototaxis and the suppression of negative phototaxis under UV/blue light. researchgate.netencyclopedia.pubnih.gov The action spectrum of Synechocystis sp. PCC 6803 aligns with the action spectrum of DASH cryptochrome (B1237616), and there is a hypothesis that DASH cryptochrome is responsible for UV reception in cyanobacteria, with H4cyanothis compound potentially acting as a chromophore alongside flavin. encyclopedia.pub
A possible role for pterins as UV-protecting compounds has been suggested for marine planktonic cyanobacteria. mdpi.com UV-A radiation has been shown to induce the rapid synthesis and accumulation of BH4 biothis compound glucoside in Oscillatoria sp., which may serve as a protective agent against UV-A illumination. mdpi.com
Putative Chromophores in Plant Photoreceptors
Pterins have been proposed as putative chromophores for photoreceptors in plants, particularly in the blue light and UV-B regions. researchgate.netnih.govannualreviews.orgcambridge.org The action spectra for some blue light-induced phenomena in plants are not easily explained solely by flavin absorption, leading to the suggestion that pterins might be involved. researchgate.net Specifically, tetrahydropterins are thought to play the role of chromophores in certain UV-B receptors, although these receptors have not yet been isolated and studied. encyclopedia.pub
Cryptochromes, which are photoreceptor proteins in plants that mediate responses to blue and UV-A light, are known to bind two chromophores: flavin adenine (B156593) dinucleotide (FAD) and a this compound derivative, often identified as 5,10-methenyltetrahydrofolate (MTHF). annualreviews.orgcambridge.org This dual-chromophore composition in cryptochromes resembles that found in microbial DNA repair enzymes called photolyases. annualreviews.orgcambridge.org
Role in DNA Photolyases as Light-Harvesting Antennas
This compound derivatives function as light-harvesting antennas in DNA photolyases, photoenzymes that repair UV-induced DNA damage. mdpi.comnih.govacs.orgohiolink.edu In Class I photolyases, such as those found in Escherichia coli and yeast, a this compound derivative, specifically 5,10-methenyltetrahydropteroylpolyglutamate (MTHF), serves as the antenna chromophore. nih.govacs.orgohiolink.eduoup.com
Photoreceptor Functions and Singlet Oxygen Photogeneration
Pterins are known to function as photoreceptor molecules in a variety of living organisms mdpi.comnih.gov. The study of their electronic structure is crucial for understanding their photoreceptor activities and their capacity to act as photogenerators of singlet oxygen mdpi.com. Research indicates that this compound molecules are active in electron transfer processes, including the oxidation of high-potential donors, which involves free radical forms mdpi.com. Excited this compound triplets have been characterized, and it has been shown that this compound molecules can photogenerate singlet oxygen with quantum yields up to 47% mdpi.comnih.gov. The photochemical reactivity of pterins is particularly relevant to understanding the effects of UV radiation on biological systems conicet.gov.ar. Upon UV-A irradiation, pterins can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻•) conicet.gov.arresearchgate.net. The effectiveness of a this compound as a photosensitizer depends on the substituent at the C6 position researchgate.net. Cyanobacterial pterins, specifically, have been implicated in phenotypes related to UV protection and phototaxis researchgate.netiu.eduresearchgate.net.
This compound-Dependent Signaling Pathways
Pterins have been found to play a role in signaling pathways in bacteria, influencing key cellular behaviors iu.eduasm.orgnih.gov. This represents a relatively newer area of research compared to their established roles as enzymatic cofactors asm.orgnih.gov.
Regulation of Intracellular Second Messengers (e.g., cyclic di-GMP) in Bacteria
Pterins are involved in the regulation of intracellular second messengers in bacteria, notably cyclic di-GMP (c-di-GMP) asm.orgnih.govpnas.org. Cyclic di-GMP is a crucial second messenger in signal transduction in a wide variety of bacteria, regulating processes like biofilm formation, motility, and virulence wikipedia.orgwikidata.org. In Agrobacterium tumefaciens, a this compound-dependent signaling pathway controls the levels of c-di-GMP asm.orgnih.govpnas.org. This pathway involves a pteridine (B1203161) reductase called PruA and a putative this compound-binding protein named PruR asm.orgnih.govpnas.org. PruA's enzymatic activity is required for the control of DcpA, a dual-function diguanylate cyclase-phosphodiesterase that synthesizes and degrades c-di-GMP asm.orgnih.gov. PruR, which has distant similarity to domains that coordinate molybdothis compound, is hypothesized to be a signaling intermediate between PruA and DcpA asm.orgnih.gov. The this compound produced by PruA requires PruR to influence DcpA activity, establishing a mechanism by which this compound-dependent signaling modulates the balance of c-di-GMP levels asm.orgpnas.org. The this compound-binding protein PruR controls DcpA activity, promoting c-di-GMP breakdown and dampening its synthesis pnas.orgresearchgate.net. Studies show that PruR associates with excreted pterins in the periplasm, facilitating interaction with the periplasmic domain of DcpA pnas.orgresearchgate.net. Tetrahydromonathis compound has shown preferential association with PruR compared to other related pterins pnas.orgresearchgate.net.
This compound Involvement in Microorganism Metabolism
This compound cofactors play important roles in various metabolic processes in bacteria researchgate.netiu.eduiu.edu.
Cyanide Utilization and Aromatic Amino Acid Metabolism in Bacteria
This compound cofactors are important in bacterial cyanide utilization researchgate.netiu.eduiu.edudntb.gov.ua. Microorganisms capable of oxygenolytically degrading cyanide possess cyanide monooxygenase, an enzyme that obligately requires this compound as a cofactor for its activity sci-hub.se. This enzyme allows bacteria to utilize cyanide as alternate carbon and nitrogen sources mdpi.com. The oxidative degradation pathway of cyanide, which converts cyanide to ammonia (B1221849) and carbon dioxide, is dependent on NADPH, oxygen, and a this compound cofactor mdpi.com. Studies have shown that several reduced this compound species can act as natural cofactors for cyanide monooxygenase activity in bacteria like Pseudomonas fluorescens mdpi.com. The natural production of this compound can be induced during the bacterial degradation of cyanide mdpi.com. For example, Bacillus pumilus SVD06 has been shown to utilize cyanide and toxic metals for efficient this compound production mdpi.comresearchgate.net.
This compound cofactors also play significant roles in bacterial aromatic amino acid metabolism researchgate.netiu.eduiu.edudntb.gov.ua. This compound-linked aromatic amino acid hydroxylases (AAHs) are enzymes found in bacteria that convert aromatic amino acids like phenylalanine to hydroxylated derivatives such as tyrosine, using a tetrahydrothis compound (B86495) as a cofactor usda.govnih.gov. The oxidized this compound is subsequently recycled by this compound-4a-carbinolamine dehydratase (PCD) usda.govnih.gov. Bacterial phenylalanine hydroxylases initiate the metabolic degradation of phenylalanine usda.gov. In Pseudomonas, inactivating PCD abolished the ability to grow on phenylalanine nih.gov. Pterins are highly-conserved enzymatic cofactors required for all known phenylalanine hydroxylases in proteobacteria researchgate.net. In Legionella pneumophila, this pathway is connected to the production of pyomelanin, a pigment involved in iron assimilation researchgate.net.
Nonenzymatic this compound Roles in Bacteria
While much is known about pterins as enzymatic cofactors, less is understood about their nonenzymatic roles in bacteria researchgate.netiu.eduiu.edudntb.gov.ua. Cyanobacterial pterins have been implicated in nonenzymatic processes such as UV protection and phototaxis researchgate.netiu.eduresearchgate.net. The redox potential of pterins suggests they may have an important role in cellular electron transport, independent of enzymatic activity mdpi.com. Research on the photochemistry of pterins indicates they can photosensitize damage in biomolecules through both type I (electron transfer) and type II (singlet oxygen) mechanisms, which could represent nonenzymatic interactions within the cell conicet.gov.ar. Non-enzymatic reactions involving this compound derivatives have also been investigated in the context of hydride transfer chemrxiv.org.
Pterins in Plant Physiology
Pterins are integral to plant physiology, primarily through their role in folate biosynthesis and function. Plants, unlike animals, can synthesize folates de novo unl.edunih.gov. This process involves the synthesis of the this compound moiety, a para-aminobenzoate (pABA) unit, and glutamate (B1630785), which are then assembled to form tetrahydrofolate (THF) and its derivatives oup.compnas.org. The this compound branch of folate synthesis begins with GTP cyclohydrolase I (GCHI), an enzyme that converts GTP to dihydroneothis compound triphosphate pnas.org. In plants, GCHI is a unique bimodular protein, typically localized in the cytosol, in contrast to some other folate synthesis enzymes which are mitochondrial pnas.orgnih.gov.
Folates are distributed throughout various cellular compartments in plants, including mitochondria, plastids, cytosol, and vacuoles annualreviews.orgfrontiersin.org. This compartmentalization necessitates transport mechanisms for folates and their precursors between these organelles researchgate.netnih.govcreative-proteomics.com. While the synthesis of the this compound and pABA precursors occurs in the cytosol and plastids, respectively, the final steps of THF biosynthesis take place in the mitochondria nih.govannualreviews.orgresearchgate.net.
Pterins also have been suggested to play a role in plant photoreception, potentially acting as blue light chromophores researchgate.net.
Folate Transport and Recycling Mechanisms
The transport of folates and their precursors across plant cellular membranes is essential for maintaining metabolic activity. Although the precise mechanisms for the transport of all folate species and intermediates are not fully elucidated, research has identified some aspects of this process unl.eduresearchgate.net. For instance, while pABA is thought to diffuse across intracellular membranes, pterins likely require specific transporters to enter mitochondria for folate synthesis frontiersin.org. However, dedicated plant this compound transporters have not yet been definitively identified frontiersin.org.
Studies on Arabidopsis thaliana have investigated potential folate transporters. An Arabidopsis protein, AtFOLT1, which is homologous to mammalian mitochondrial folate transporters, was found to be targeted to the chloroplast envelope and demonstrated folate transport activity in a hamster cell line and Escherichia coli. However, disruption of the AtFOLT1 gene in Arabidopsis did not significantly affect chloroplast folate levels or plant growth, suggesting the presence of alternative import routes into chloroplasts nih.gov.
Folate recycling is another crucial aspect of this compound metabolism in plants. Folates are susceptible to oxidative damage, particularly under stress conditions, leading to the cleavage of the C9-N10 bond and the generation of this compound and pABA-glutamate moieties nih.govfrontiersin.org. Plants possess salvage pathways to recycle these breakdown products back into folate precursors annualreviews.orgfrontiersin.org. The recycling of pABA-glutamate involves the removal of the polyglutamyl tail by gamma-glutamyl hydrolase (GGH), an enzyme located in vacuoles nih.govfrontiersin.org. The resulting pABA-glutamate is then hydrolyzed to pABA and glutamate, which can be reused for folate synthesis annualreviews.org.
Recycling of the this compound moiety after folate breakdown is also important. The initial this compound products formed from the cleavage of THF and DHF are tetrahydrothis compound-6-aldehyde and dihydrothis compound-6-aldehyde, respectively annualreviews.org. These can be further oxidized to this compound-6-aldehyde and this compound-6-carboxylate annualreviews.orgfrontiersin.org. While some organisms can reduce oxidized pterins, evidence suggests that plants, similar to E. coli, may lack this capacity nih.gov. This implies that fully oxidized this compound aldehyde cannot be efficiently recycled and may be further oxidized frontiersin.org.
The relatively rapid turnover of folates in plants, compared to the slower turnover in humans, highlights the importance of efficient synthesis and recycling mechanisms in plant folate homeostasis rupress.org.
Data Table: Subcellular Localization of Folate Synthesis and Related Processes in Plants
| Process | Subcellular Location(s) | Key Components/Notes |
| This compound moiety synthesis (initial steps) | Cytosol | GTP Cyclohydrolase I (GCHI) pnas.orgnih.gov |
| pABA moiety synthesis | Plastids | From chorismate pnas.orgresearchgate.net |
| Final steps of THF biosynthesis | Mitochondria | Assembly of this compound, pABA, and glutamate moieties nih.govannualreviews.orgresearchgate.net |
| Folate distribution | Mitochondria, Plastids, Cytosol, Vacuoles | Folates are present in multiple compartments annualreviews.orgfrontiersin.org |
| pABA-Glutamate recycling | Vacuoles (GGH activity) | Gamma-glutamyl hydrolase (GGH) removes polyglutamyl tail nih.govfrontiersin.org |
| This compound recycling | Not fully elucidated; limited reduction | Oxidized this compound aldehydes may not be efficiently reduced in plants frontiersin.orgnih.gov |
Data Table: Key Enzymes in Plant Folate/Pterin Metabolism (Selected)
| Enzyme | Reaction Catalyzed | Subcellular Location(s) (where known) | Notes |
| GTP Cyclohydrolase I | Converts GTP to dihydroneothis compound triphosphate (first step of this compound synthesis) pnas.org | Cytosol pnas.orgnih.gov | Unique bimodular protein in plants pnas.orgnih.gov |
| Gamma-glutamyl hydrolase | Cleaves polyglutamyl tail from folates and pABA-glutamate polyglutamates nih.govannualreviews.orgfrontiersin.org | Vacuoles nih.govfrontiersin.org | Involved in folate and pABA-glutamate recycling nih.govannualreviews.orgfrontiersin.org |
| Dihydrofolate reductase | Reduces DHF to THF annualreviews.org | Mitochondria (fused to thymidylate synthase) annualreviews.org | Essential for producing the active THF form annualreviews.org |
| Folylpolyglutamate synthase | Adds polyglutamate tail to THF and its derivatives annualreviews.org | Mitochondria annualreviews.org | Affects folate retention and function annualreviews.org |
Molecular Basis of Pterin Metabolism Disorders
Tetrahydrobiopterin (B1682763) (BH4) Deficiencies
Tetrahydrobiothis compound (BH4) is a naturally occurring This compound (B48896) that serves as an essential cofactor for several enzymes critical for metabolic processes, including the hydroxylation of aromatic amino acids and the synthesis of nitric oxide. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.govnih.govresearchgate.net Deficiencies in BH4 metabolism lead to a group of heterogeneous disorders, primarily affecting neurotransmitter synthesis and phenylalanine metabolism. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov These conditions are typically inherited in an autosomal recessive manner, although some forms, like certain GTPCH-I deficiencies, can exhibit autosomal dominant inheritance. sjdhospitalbarcelona.orgrarediseases.orgmedscape.commedlink.comnih.govresearchgate.net
Genetic Mutations in Biosynthesis Enzymes (GTPCH-1, PTPS, SPR)
BH4 is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a multi-step enzymatic pathway. sjdhospitalbarcelona.orgportlandpress.commedscape.comnih.govresearchgate.net The initial and rate-limiting step is catalyzed by GTP cyclohydrolase I (GTPCH-1). sjdhospitalbarcelona.orgportlandpress.commedscape.comresearchgate.net Subsequent steps involve 6-pyruvoyl-tetrahydrobiothis compound synthase (PTPS) and sepiathis compound (B94604) reductase (SPR). sjdhospitalbarcelona.orgportlandpress.commedscape.comnih.govresearchgate.net Mutations in the genes encoding these enzymes—GCH1 (GTPCH-1), PTS (PTPS), and SPR (SPR)—result in impaired BH4 biosynthesis and subsequent deficiency. sjdhospitalbarcelona.orgnih.govresearchgate.netnih.govthegoodscentscompany.comwikipedia.orgnih.gov Over 193 different mutant alleles have been identified across these genes. nih.gov Mutations in GCH1 can lead to autosomal recessive forms of hyperphenylalaninemia (HPA) with neurotransmitter deficiency or, in a dominant fashion with reduced penetrance, Dopa-responsive dystonia (Segawa disease). sjdhospitalbarcelona.orgrarediseases.orgmedscape.commedlink.comnih.govresearchgate.net PTPS deficiency is reported to be the most frequent cause of HPA-associated BH4 deficiencies. researchgate.net SPR deficiency may present without hyperphenylalaninemia. rarediseases.orgmedscape.comnih.govresearchgate.net
Genetic Mutations in Recycling Enzymes (DHPR, PCD)
In addition to biosynthesis, BH4 is recycled after participating in enzymatic reactions. The recycling pathway involves the enzymes this compound-4-alpha-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov Mutations in the genes encoding these enzymes, PCBD1 (PCD) and QDPR (DHPR), also lead to BH4 deficiency by impairing its regeneration from oxidized forms. sjdhospitalbarcelona.orgnih.govnih.govthegoodscentscompany.comwikipedia.orgnih.gov DHPR deficiency can result in atypical HPA and phenylketonuria (PKU). medscape.com
Impact on Neurotransmitter Synthesis and Phenylalanine Metabolism
BH4 is a critical cofactor for aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). sjdhospitalbarcelona.orgmedscape.commedlink.comnih.govnih.govresearchgate.net These enzymes are essential for the metabolism of phenylalanine and the synthesis of key neurotransmitters such as dopamine (B1211576), norepinephrine, epinephrine, and serotonin (B10506). wikipedia.orgsjdhospitalbarcelona.orgmedscape.commedlink.comnih.govnih.govresearchgate.net
BH4 deficiency impairs the activity of PAH, leading to the accumulation of phenylalanine, a condition known as hyperphenylalaninemia (HPA). sjdhospitalbarcelona.orgrarediseases.orgmedscape.commedlink.comnih.govnih.gov While HPA is a hallmark of many BH4 deficiencies and is often detected through newborn screening, the neurological symptoms are primarily due to impaired synthesis of monoamine neurotransmitters. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov Reduced activity of TH and TPH results in decreased levels of dopamine, norepinephrine, epinephrine, and serotonin in the central nervous system. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov This neurotransmitter depletion is responsible for the severe neurological phenotypes observed in untreated patients, including developmental delay, movement disorders, and seizures. sjdhospitalbarcelona.orgmedscape.commedlink.comnih.gov BH4 is also a cofactor for nitric oxide synthases (NOS), involved in nitric oxide production. wikipedia.orgsjdhospitalbarcelona.orgmedscape.commedlink.comnih.govresearchgate.net
Deficiencies of Co-chaperones (e.g., DNAJC12) affecting this compound Metabolism
Beyond the direct enzymatic pathways, the function and stability of this compound metabolism enzymes can be influenced by other proteins, such as co-chaperones. Deficiency of DNAJC12, a co-chaperone, has been identified as a cause of a disorder that can mimic BH4 deficiency, presenting with hyperphenylalaninemia and neurological impairment. medlink.comthegoodscentscompany.comwikipedia.org This highlights the intricate cellular machinery required for proper this compound metabolism and the potential for defects in related proteins to disrupt these pathways.
Molybdenum Cofactor (Moco) Deficiencies
The molybdenum cofactor (Moco) is another vital cofactor containing a this compound derivative called molybdothis compound, to which a molybdenum atom is coordinated. imoa.infowikipedia.orgresearchgate.net Moco is essential for the activity of several enzymes, including sulfite (B76179) oxidase, xanthine (B1682287) oxidoreductase, and aldehyde oxidase. imoa.infowikipedia.orgfishersci.atportlandpress.comottokemi.comadvancedchemtech.comnih.govresearchgate.netnih.gov Moco deficiency is a severe, rare genetic disorder typically inherited in an autosomal recessive manner, leading to the combined deficiency of these molybdoenzymes. imoa.infowikipedia.orgfishersci.atportlandpress.comottokemi.comadvancedchemtech.comnih.govresearchgate.netnih.govrarediseases.orgmedlineplus.gov
Impairment due to Molybdothis compound Biosynthesis Enzyme Mutations (MOCS1, MOCS2, GPHN)
Moco biosynthesis is a complex multi-step process. imoa.infowikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.gov The pathway involves the conversion of a guanosine derivative through several intermediates to form molybdothis compound, followed by the insertion of molybdenum. wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.gov Key enzymes involved in the biosynthesis of molybdothis compound and Moco include MOCS1, MOCS2, and GPHN (gephyrin). wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govresearchgate.netnih.govmedlineplus.govsci-hub.se
Mutations in the genes encoding these enzymes (MOCS1, MOCS2, and GPHN) lead to Moco deficiency. wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govresearchgate.netnih.govmedlineplus.govsci-hub.seMOCS1 mutations cause Moco deficiency type A, MOCS2 mutations cause type B, and GPHN mutations cause type C. imoa.infowikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govresearchgate.netnih.govrarediseases.orgmedlineplus.govsci-hub.se MOCS1 is involved in the initial steps of converting GTP to cyclic pyranothis compound monophosphate (cPMP). wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govsci-hub.se MOCS2 is involved in the conversion of cPMP to molybdothis compound. wikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govsci-hub.se GPHN is required for the insertion of molybdenum into molybdothis compound to form the active Moco. imoa.infowikipedia.orgfishersci.atportlandpress.comadvancedchemtech.comnih.govresearchgate.netnih.govmedlineplus.gov Deficiency in Moco leads to impaired activity of molybdoenzymes, particularly sulfite oxidase, resulting in the accumulation of toxic sulfite and related metabolites, which causes severe neurological damage. imoa.infowikipedia.orgfishersci.atportlandpress.comottokemi.comadvancedchemtech.comnih.govresearchgate.netnih.govrarediseases.orgmedlineplus.govsci-hub.se
Data Table: Key Enzymes and Genes in this compound Metabolism Disorders
| Disorder Type | Enzyme | Gene | Role in Metabolism |
|---|---|---|---|
| BH4 Deficiency | GTP Cyclohydrolase I (GTPCH-1) | GCH1 | BH4 Biosynthesis (Initial Step) |
| BH4 Deficiency | 6-Pyruvoyl-Tetrahydrobiothis compound Synthase | PTS | BH4 Biosynthesis |
| BH4 Deficiency | Sepiathis compound Reductase (SPR) | SPR | BH4 Biosynthesis (Final Step) |
| BH4 Deficiency | This compound-4-alpha-Carbinolamine Dehydratase | PCBD1 | BH4 Recycling |
| BH4 Deficiency | Dihydropteridine Reductase (DHPR) | QDPR | BH4 Recycling |
| BH4/Moco Related | DNAJC12 (Co-chaperone) | DNAJC12 | Affects Enzyme Function/Stability |
| Molybdenum Cofactor Deficiency | MOCS1 | MOCS1 | Moco/Molybdothis compound Biosynthesis |
| Molybdenum Cofactor Deficiency | MOCS2 | MOCS2 | Moco/Molybdothis compound Biosynthesis |
| Molybdenum Cofactor Deficiency | GPHN (Gephyrin) | GPHN | Moco Biosynthesis (Molybdenum Insertion) |
Consequences for Molybdoenzyme Function
Pterins are integral components of the molybdenum cofactor (Moco), a critical prosthetic group required for the function of several key enzymes in humans, known as molybdoenzymes. These enzymes catalyze essential redox reactions. Moco is composed of a molybdenum atom coordinated by a dithiolate group on a this compound moiety called molybdothis compound. wikipedia.orgimoa.info The biosynthesis of Moco is a complex process involving multiple steps and gene products. sci-hub.semdpi.com
Defects in the Moco biosynthesis pathway lead to Molybdenum Cofactor Deficiency (MoCD). sci-hub.se This deficiency results in the combined loss of activity of all Moco-dependent enzymes. mdpi.comkne-publishing.com In humans, the four known Moco-dependent enzymes are sulfite oxidase (SOX), xanthine dehydrogenase (XDH), aldehyde oxidase (AO), and mitochondrial amidoxime (B1450833) reducing component (mARC). mdpi.comkne-publishing.commedscape.com
A primary consequence of MoCD is the severe impairment of sulfite oxidase activity. mdpi.commedscape.com Sulfite oxidase is crucial for the detoxification of sulfite, catalyzing its oxidation to sulfate, the terminal reaction in the metabolism of sulfur-containing amino acids like methionine and cysteine. imoa.infomedscape.comnih.govnih.gov Deficiency in SOX leads to the accumulation of toxic sulfite and its metabolites, such as S-sulfocysteine and thiosulfate. imoa.infomedscape.comebsco.com The accumulation of sulfite is believed to contribute significantly to the severe neurological damage observed in MoCD and isolated sulfite oxidase deficiency. imoa.infomedscape.comebsco.com S-sulfocysteine may substitute for cysteine in connective tissues, potentially weakening the zonules of the ocular lens and leading to the characteristic dislocated lenses seen in affected individuals. medscape.comebsco.com
While XDH and AO also require Moco, deficiencies in these enzymes are not typically associated with the severe neurological phenotype seen in SOX deficiency and MoCD. medscape.com XDH is involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid. medscape.com Deficiency in XDH leads to xanthinuria. researchgate.net AO is involved in the metabolism of aldehydes and purines. medscape.com
MoCD is a severe autosomal recessive disorder often presenting in the neonatal period with intractable seizures, feeding difficulties, profound developmental delay, and brain atrophy. sci-hub.se The clinical presentation of MoCD is virtually identical to that of isolated sulfite oxidase deficiency, highlighting the critical role of SOX in the pathogenesis of these disorders. medscape.com
Folate-Related this compound Metabolic Dysfunctions
Pterins are also fundamental components of folates, a group of vitamins essential for various metabolic processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions. nih.govwikipedia.org Folates function as cofactors, carrying single-carbon units in these reactions. wikipedia.org Disorders affecting folate metabolism, which is intricately linked with this compound chemistry, can lead to significant health problems.
Dihydrofolate Reductase (DHFR) Deficiency
Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism. nih.govwikipedia.org It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), using NADPH as a cofactor. wikipedia.orgwikipedia.orgresearchgate.net Tetrahydrofolate and its derivatives are the biologically active forms of folate, essential for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell division. wikipedia.orgwikipedia.orgwikipedia.org
Dihydrofolate reductase deficiency (DHFR deficiency) is a rare autosomal recessive inborn error of folate metabolism caused by mutations in the DHFR gene. wikipedia.orguniprot.orggenome.jp This deficiency impairs the conversion of DHF to THF, leading to a shortage of functional folate cofactors. nih.govwikipedia.org
Clinically, DHFR deficiency is characterized by megaloblastic anemia and severe cerebral folate deficiency. nih.govwikipedia.orguniprot.orggenome.jp Megaloblastic anemia results from impaired DNA synthesis, affecting rapidly dividing cells like those in the bone marrow. nih.govuniprot.org Cerebral folate deficiency, characterized by low levels of 5-methyltetrahydrofolate in the cerebrospinal fluid despite normal levels in the blood, leads to significant neurological symptoms. nih.govwikipedia.orguniprot.orgmedlink.com These neurological manifestations can vary in severity and type, including developmental delay, intellectual disability, and epileptic seizures. nih.govwikipedia.orguniprot.orgmedlink.compnas.org DHFR deficiency also affects cerebral tetrahydrobiothis compound levels, a this compound derivative that is a required cofactor for the synthesis of neurotransmitters like dopamine and serotonin. nih.govwikipedia.orgresearchgate.net
Research findings have shown that DHFR deficiency is caused by germline mutations in the DHFR gene resulting in profound enzyme deficiency. nih.govresearchgate.net Studies on affected individuals have demonstrated that cerebral folate levels, anemia, and pancytopenia can be improved by treatment with reduced forms of folate, such as folinic acid. nih.govwikipedia.orguniprot.orgmedlink.comresearchgate.net
Structural Biology and Protein Interactions of Pterin Binding Proteins
Analysis of Pterin-Binding Pockets and Domains
This compound-binding pockets within proteins are specialized regions evolved to accommodate the This compound (B48896) moiety, facilitating specific interactions that are critical for the protein's function. These pockets exhibit distinct structural features and conserved motifs that dictate this compound recognition and binding affinity. Analysis of these sites provides insights into the molecular basis of this compound-protein interactions.
Conserved Structural Motifs in this compound-Binding Sites
This compound-binding sites often feature conserved structural motifs that are key to their ability to bind the this compound ring. In some this compound-binding proteins, such as dihydropteroate (B1496061) synthase (DHPS), the this compound-binding pocket is located within a TIM barrel structure. This pocket is bounded by conserved residues that interact with the this compound-pyrophosphate substrate. nih.gov These conserved residues, including aspartate and asparagine residues typically found at the C-terminus of the β-strands, are predicted to form hydrogen bonds with the nitrogen and oxygen atoms of the this compound ring. ebi.ac.uk The high conservation of these residues in bacterial DHPS enzymes underscores the evolutionary constraints imposed by substrate specificity and structural integrity. nih.govmdpi.com
Another example is seen in the aromatic amino acid hydroxylases (AAAHs), such as phenylalanine hydroxylase (PAH), which bind tetrahydrobiothis compound (B1682763) (BH4). The this compound-binding site in these enzymes is highly conserved. acs.org Interactions involve residues from loop regions and specific amino acid side chains, such as tyrosine and aspartic acid residues. acs.org
PruR-type proteins, a class of this compound-binding proteins conserved among diverse Proteobacteria, also exhibit a conserved structural fold with a this compound-specific binding cleft. nih.govbiorxiv.org This cleft coordinates the bicyclic this compound ring, often involving interactions with conserved tyrosine and tryptophan residues, along with other hydrogen bonding positions. biorxiv.org
Mechanisms of this compound Coordination and Recognition
The mechanisms by which proteins coordinate and recognize pterins involve a combination of hydrogen bonding, hydrophobic interactions, and in some cases, coordination with metal ions.
In DHPS, the binding of the this compound substrate is primarily driven by specific hydrogen bonds formed between the protein's main chain polar atoms and acidic residues (glutamate and/or aspartate) and the pyrimidine (B1678525) ring of the this compound. mdpi.com The pocket can also be highly hydrated, with water molecules potentially mediating some interactions. nih.govmdpi.com The this compound-binding site in DHPS is typically buried within the core beta-barrel. mdpi.com
In AAAHs like PAH, the this compound ring can π-stack with aromatic residues, such as phenylalanine. nih.govcapes.gov.br Hydrogen bonds are formed with residues interacting with the nitrogen and amine groups of the this compound ring. nih.govcapes.gov.br In these enzymes, the this compound cofactor can also directly coordinate with the catalytic iron center, a crucial interaction for the enzymatic mechanism, particularly for oxygen activation. pnas.org The carbonyl functional group on the this compound has been shown to directly coordinate to the Fe(II) site in the ternary complex and the peroxo intermediate. pnas.org
Sepiathis compound (B94604) reductase (SR), another enzyme in the tetrahydrobiothis compound biosynthesis pathway, utilizes a specific aspartate residue (Asp258 in mouse SR) to anchor this compound substrates. embopress.org This anchoring positions the substrate's side chain near other catalytic residues. embopress.org Despite variations in the specific this compound substrates, enzymes in the BH4 biosynthetic pathway often share a common binding motif where a glutamic acid or aspartic acid residue specifically recognizes the guanidino function of the this compound. embopress.org
The interaction between the protein and the this compound moiety often involves extensive hydrogen bonding and stacking interactions with aromatic residues on either face of the this compound heterocycle. mdpi.com
Structural Characterization of Key this compound Biosynthesis Enzymes
Several enzymes are critical for the de novo biosynthesis of pterins, including tetrahydrobiothis compound and molybdothis compound. Structural studies of these enzymes have provided detailed insights into their active centers and catalytic mechanisms.
GTP Cyclohydrolase I (GTPCH-I) Structure and Active Centers
GTP Cyclohydrolase I (GTPCH-I) catalyzes the first committed step in the biosynthesis of tetrahydrobiothis compound, converting GTP into dihydroneothis compound triphosphate. The functional Escherichia coli GTPCH-I is a homodecameric complex with D5 symmetry, forming a torus-shaped structure. nih.govrcsb.orgportlandpress.com The decamer is approximately 100 Å in diameter and 65 Å in height. rcsb.orgportlandpress.com Each monomer contains a C-terminal domain that is topologically similar to a subunit of 6-pyruvoyl tetrahydrothis compound (B86495) synthase. nih.govrcsb.org
The active site of GTPCH-I is located at the interface of three subunits. nih.govrcsb.orgportlandpress.com This site forms a pocket, approximately 10 Å deep, where the substrate GTP binds. researchgate.net GTP binding involves a complex hydrogen bond network with the protein. researchgate.net The guanine (B1146940) moiety is fixed in a cleft formed by specific amino acid residues. portlandpress.com The active site contains a catalytic apparatus that may involve histidines and potentially a cystine residue in the reaction mechanism. nih.govrcsb.orgportlandpress.com A highly conserved cystine motif is found in close proximity to the C8 atom of the GTP substrate. portlandpress.com Each monomer in the rat GTPCH-I decamer contains a zinc ion at the active site, bound by conserved cysteine and histidine residues. pnas.org
Molybdothis compound Synthase Heteromeric Structure
Molybdothis compound synthase is involved in the biosynthesis of molybdothis compound, a key component of the molybdenum cofactor. The enzyme generates the cis-dithiolene group of molybdothis compound from precursor Z. nih.govwikipedia.orgnih.govimoa.info Molybdothis compound synthase is a heterotetrameric enzyme composed of two large subunits (MoaE in prokaryotes) and two small subunits (MoaD in prokaryotes). nih.govwikipedia.orgnih.govimoa.info
The crystal structure reveals a heterotetrameric arrangement where the C-terminus of each small MoaD subunit is inserted into a large MoaE subunit, forming the active site. nih.govwikipedia.orgnih.govimoa.info In the activated form, the MoaD C-terminus exists as a thiocarboxylate, which acts as the sulfur donor for the reaction. nih.govwikipedia.orgnih.govimoa.info The structure includes a binding pocket for the terminal phosphate (B84403) of molybdothis compound and suggests a binding site for the this compound moiety of precursor Z and molybdothis compound. nih.gov Structural studies have also shown a strong similarity between the small subunit of molybdothis compound synthase and ubiquitin, suggesting an evolutionary relationship. nih.govimoa.info
Data Tables
Below are interactive data tables summarizing some of the structural information discussed. (Note: Interactivity is simulated in this format).
Table 1: Characteristics of this compound-Binding Pockets
| Protein | This compound Bound (Example) | Location of Binding Pocket | Key Conserved Residues Involved in this compound Binding (Examples) | Type of Interactions |
| Dihydropteroate Synthase | This compound-pyrophosphate | Within TIM barrel | Asp, Asn (at C-terminus of β-strands) | Hydrogen bonding, water-mediated interactions |
| Aromatic Amino Acid Hydroxylases (e.g., PAH) | Tetrahydrobiothis compound | Catalytic domain | Tyr, Asp, Glu, His, Leu, Phe | Hydrogen bonding, π-stacking, metal coordination (Fe) |
| PruR-type proteins | Tetrahydromonathis compound | This compound-specific cleft | Tyr, Trp, other hydrogen bonding residues | Hydrogen bonding, stacking interactions |
| Sepiathis compound Reductase | Sepiathis compound | Active site | Asp258 (mouse SR) | Hydrogen bonding |
Table 2: Structural Features of Key this compound Biosynthesis Enzymes
| Enzyme | Quaternary Structure | Dimensions (Approximate) | Active Site Location | Key Catalytic Metal Ion (if any) | Key Residues in Active Site (Examples) |
| GTP Cyclohydrolase I | Homodecamer | 100 Å x 65 Å (torus) | Interface of three subunits | Zn(II) pnas.org | His, Cys, Arg, Lys, Glu, Gln portlandpress.com |
| 6-Pyruvoyl-Tetrahydrothis compound Synthase | Hexamer (dimer of trimers) | 60 Å x 60 Å x 60 Å wikipedia.org | Near trimer-trimer interface | Zn(II) rcsb.orgnih.govwikipedia.orgresearchgate.net | His, Cys, Glu rcsb.orgnih.govembopress.orgwikipedia.org |
| Molybdothis compound Synthase | Heterotetramer | Not specified | Interface of large and small subunits | None reported | C-terminus of small subunit (thiocarboxylate) nih.govwikipedia.orgnih.govimoa.info |
Structural Insights into this compound-Dependent Regulatory Proteins
Structural studies, particularly utilizing techniques like X-ray crystallography, have been instrumental in elucidating how proteins bind pterins and the resulting functional consequences, especially in the context of regulatory proteins. These investigations provide detailed insights into the this compound-binding clefts, the residues involved in coordination, and the conformational changes that occur upon this compound binding. This structural information is crucial for understanding the molecular mechanisms by which pterins exert their regulatory effects.
One notable example of this compound-dependent regulatory proteins is the PruR family, found in various Proteobacteria. Crystal structures of PruR and its orthologs have revealed a conserved fold featuring a specific binding cleft designed to coordinate the bicyclic this compound ring pnas.orgnih.govnih.govbiorxiv.orgresearchgate.net. These structural determinations have been key in defining a this compound-responsive regulatory mechanism nih.govnih.govbiorxiv.orgresearchgate.net.
PruR-type this compound-Binding Proteins and Their Fold Similarity to SUOX Family
Despite the structural similarity, there are key differences reflecting their distinct ligand specificities. While SUOX proteins typically have a binding cleft designed to accommodate the larger and more complex MoCo molecule, PruR proteins possess a shorter pocket suitable for smaller, non-MoCo this compound molecules like tetrahydromonathis compound (H₄MPt) pnas.orgnih.gov. Structural comparisons, such as the superposition of Agrobacterium tumefaciens PruR with chicken liver sulfite (B76179) oxidase and E. coli YedY (a SUOX structural and sequence homolog, respectively), highlight significant structural overlap in the MoCo-binding domains nih.govresearchgate.net. PruR from A. tumefaciens aligns well with these SUOX proteins over a considerable number of residues, with reported root-mean-square deviation (RMSD) values indicating structural similarity nih.gov.
A critical distinction lies in the absence of the conserved cysteine residue in PruR sequences that is essential for coordinating the molybdenum atom in SUOX proteins pnas.orgnih.gov. Instead, PruR proteins typically have a tryptophan residue at a corresponding position pnas.org. This structural variation in the binding site underlies the differential binding of non-MoCo pterins by PruR compared to MoCo binding by SUOX proteins pnas.orgnih.gov. Crystal structures of several PruR homologs from different bacteria, including Vibrio vulnificus, Vibrio cholerae, and Klebsiella pneumoniae, demonstrate that this SUOX-like fold is conserved, consistent with a shared function among these proteins nih.gov.
Here is a table summarizing structural alignment data between A. tumefaciens PruR and members of the SUOX family:
| Protein (PDB ID) | Organism | Alignment Length (aa) | RMSD (Å) | Note |
| PruR (A. tumefaciens, 7kou) | Agrobacterium tumefaciens | - | - | Reference structure |
| Sulfite Oxidase (1sox) | Chicken liver | 126 | 2.5 | SUOX structural homolog nih.gov |
| YedY (E. coli, 1xdq) | Escherichia coli | 125 | 2.3 | SUOX sequence homolog nih.govresearchgate.net |
| PruR homolog (V. vulnificus, 7kom) | Vibrio vulnificus | - | 0.6 - 2.0 | Highly similar to A. tumefaciens PruR nih.gov |
| PruR homolog (V. cholerae, 7kp2) | Vibrio cholerae | - | 0.6 - 2.0 | Highly similar to A. tumefaciens PruR nih.gov |
| PruR homolog (K. pneumoniae, 7rkb) | Klebsiella pneumoniae | - | 0.6 - 2.0 | Highly similar to A. tumefaciens PruR nih.gov |
Note: RMSD values for homologs are relative to A. tumefaciens PruR and represent the range observed across multiple comparisons.
Mechanism of this compound-Mediated Allosteric Regulation
This compound binding to regulatory proteins like PruR can induce allosteric effects, where ligand binding at one site influences protein activity at a distant site. In the case of the Agrobacterium tumefaciens PruR-DcpA system, this compound binding to periplasmic PruR modulates the activity of the inner membrane-associated dual-function diguanylate cyclase-phosphodiesterase (DGC-PDE) DcpA nih.govnih.govbiorxiv.orgbiorxiv.orgresearchgate.netasm.orgnih.govasm.org. This regulation is crucial for controlling cellular levels of cyclic di-GMP (c-di-GMP), a second messenger that governs processes like biofilm formation pnas.orgnih.govnih.govbiorxiv.orgbiorxiv.orgresearchgate.netasm.orgnih.govasm.orgasm.org.
Structural analysis of PruR has identified key residues within the this compound-binding cleft, including a tyrosine (Y104 in A. tumefaciens), a tryptophan (W160), and an asparagine (N102), that are involved in coordinating the this compound molecule through stacking interactions and hydrogen bonds researchgate.netresearchgate.net. The conformation of residues like Y104 can change upon ligand binding, suggesting an induced fit mechanism that stabilizes the this compound in the binding site researchgate.netresearchgate.net. The specific this compound, tetrahydromonathis compound (H₄MPt), has been shown to preferentially associate with PruR nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org.
The precise mechanism by which this compound binding to periplasmic PruR is transduced to regulate the cytoplasmic domain of DcpA is an area of ongoing research. However, it is understood that PruR interacts with the periplasmic domain of DcpA nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org. This compound binding to PruR is hypothesized to promote this interaction or influence its nature, thereby biasing DcpA's activity towards either c-di-GMP synthesis or degradation nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netasm.orgnih.govasm.org. This allosteric control allows pterins to act as signaling molecules, influencing bacterial behavior in response to environmental cues pnas.orgnih.govnih.govbiorxiv.orgbiorxiv.orgresearchgate.netasm.orgnih.govasm.orgasm.orgresearchgate.net. The structural changes in PruR upon this compound binding likely trigger conformational changes that are propagated through its interaction with DcpA, ultimately affecting the catalytic activity of DcpA's DGC and PDE domains. This represents a complex, multistep pathway for modulating enzyme activity via this compound-mediated allostery asm.orgnih.gov.
Here is a table summarizing key residues involved in this compound binding in A. tumefaciens PruR:
| Residue | Position (A. tumefaciens) | Role in this compound Binding | Conservation |
| Asparagine | N102 | Forms hydrogen bonds with this compound | Conserved among PruR homologs researchgate.netresearchgate.net |
| Tyrosine | Y104 | Involved in stacking interactions; undergoes conformational change upon binding researchgate.netresearchgate.net | Conserved among PruR homologs and some SUOX proteins (e.g., YedY) researchgate.netresearchgate.net |
| Tryptophan | W160 | Involved in stacking interactions researchgate.netresearchgate.net | Conserved among PruR homologs researchgate.net |
Advanced Analytical Methodologies in Pterin Research
Chromatographic Techniques for Pterin (B48896) Separation and Quantification
Chromatographic techniques are widely employed for the separation of complex mixtures of pterins found in biological fluids such as urine, blood serum, and cerebrospinal fluid (CSF) mdpi.commdpi.comresearchgate.netnih.gov. These methods leverage the differential partitioning of pterins between a stationary phase and a mobile phase to achieve separation ijpsjournal.com.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., Fluorescence, Electrochemical, Mass Spectrometry)
HPLC is the most widely used separation technique for pterins, often coupled with various detection systems to enhance sensitivity and selectivity mdpi.comresearchgate.netmdpi.com.
Fluorescence detection (FD) is particularly common because many oxidized pterins exhibit native fluorescence mdpi.commdpi.comresearchgate.netmdpi.comcreative-proteomics.com. This allows for sensitive detection, although reduced forms of pterins typically require oxidation to their fluorescent counterparts prior to analysis mdpi.comresearchgate.netcreative-proteomics.com.
Electrochemical detection (ECD) is another sensitive method used for this compound analysis, particularly for electroactive species like tetrahydrobiothis compound (B1682763) (BH4) researchgate.netsemanticscholar.orgmdpi.com. Simultaneous quantification of different this compound forms can be achieved by coupling HPLC with both electrochemical and fluorescence detectors mdpi.com.
Mass spectrometry (MS), especially liquid chromatography–mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), has become increasingly important due to its high sensitivity and selectivity, providing structural information for unambiguous identification and quantification of pterins in complex matrices mdpi.comresearchgate.netcreative-proteomics.comsemanticscholar.orgnih.gov.
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) is another powerful separation technique applied to this compound analysis, particularly in urine samples and insect extracts mdpi.commdpi.comresearchgate.netnih.gov. CE offers high separation efficiency and requires small sample volumes. Similar to HPLC, CE is often coupled with sensitive detection methods like laser-induced fluorescence (LIF) or light-emitting diode-induced fluorescence (LEDIF) to overcome the limitations of standard UV detection for low-concentration pterins in biological samples mdpi.comresearchgate.net.
Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC
Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC are utilized for this compound separation, depending on the polarity of the specific this compound compounds being analyzed researchgate.netresearchgate.netnih.gov. RP-HPLC is a common approach, particularly with C8 and C18 stationary phases researchgate.netnih.govresearchgate.netnih.gov. HILIC is a promising alternative, especially suitable for the analysis of polar compounds like pterins that may not be well-retained in conventional RP-HPLC systems researchgate.netresearchgate.netcuni.cznih.gov. Studies have investigated the effectiveness of different HILIC and RP stationary phases for separating various this compound compounds researchgate.netresearchgate.netnih.gov. For instance, a study comparing HILIC, RP C8, and RP C18 phases for the analysis of eight pterins in urine found successful separation on all three, with a LiChrospher C8 RP column with fluorescence detection being selected for further method validation researchgate.netnih.gov.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Direct Quantification
LC-MS/MS is a highly sensitive and selective technique that allows for the direct quantification of pterins, including reduced forms like tetrahydrobiothis compound (BH4), which are challenging to quantify directly using fluorescence detection without prior oxidation mdpi.comresearchgate.netcreative-proteomics.comnih.govkarger.comnih.gov. This method is particularly valuable for the diagnosis of inborn errors of metabolism related to pterins researchgate.netnih.govnih.gov. LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple this compound metabolites in various biological matrices like urine, serum, dried blood spots, and CSF mdpi.comnih.govkarger.comnih.govresearchgate.net. These methods often utilize stable isotope-labeled internal standards to improve accuracy and precision nih.govkarger.com.
Research findings using LC-MS/MS include the quantification of six pterins (this compound, isoxanthothis compound (B600526), 6-biothis compound, 7-biothis compound, 6-neothis compound, 7-neothis compound) in urine with reported limits of detection ranging from 7 to 360 pg/ml nih.govresearchgate.net. Another study utilizing LC-MS/MS for this compound profiling in serum, dried blood spot, and urine samples reported detection limits ranging from 0.007 to 3.47 ng/mL depending on the matrix karger.com.
Table 1: Examples of LC-MS/MS Performance for this compound Quantification
| Matrix | Pterins Quantified | LOD Range (approx.) | Linearity (R²) |
| Urine | This compound, Isoxanthothis compound, 6-Biothis compound, 7-Biothis compound, 6-Neothis compound, 7-Neothis compound | 7 - 360 pg/ml | > 0.98 |
| Serum, DBS, Urine | Isoxanthothis compound, Biothis compound (B10759762), 7,8-dihydrobiothis compound (+ others) | 0.007 - 3.47 ng/mL | ≥ 0.99 |
| CSF | BH4, BH2, Neothis compound (B1670844), Sepiathis compound (B94604) | 3 - 200 nmol/L | Not specified |
Note: LOD ranges are approximate and depend on the specific this compound and matrix.
Spectroscopic Approaches
Spectroscopic methods provide valuable information about the structure and properties of pterins and can be used for their detection and quantification semanticscholar.orgusra.edu.
Fluorescence Diagnostics Utilizing Emission Properties of Pterins
The intrinsic fluorescence of many oxidized pterins is a key property exploited in fluorescence diagnostics mdpi.commdpi.comnih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov. This allows for sensitive detection and quantification, often in conjunction with chromatographic separation mdpi.comresearchgate.netresearchgate.netnih.gov. Oxidized forms of pteridine (B1203161) derivatives, such as biothis compound and neothis compound, are fluorescent, while their reduced forms are generally not researchgate.net. The emission properties of pterins can be utilized in fluorescence diagnostics, and oxidized pterins can serve as biomarkers for various conditions nih.govresearchgate.netnih.gov. Studies have utilized spectrofluorometry to estimate levels of oxidized pteridine derivatives in urine as a potential biomarker for oxidative stress researchgate.net. The excitation and emission wavelengths used for detecting pteridine derivatives by spectrofluorometry have been reported, for example, 360 nm and 450 nm, respectively researchgate.net.
Table 2: Typical Fluorescence Properties of Oxidized Pterins
| Property | Wavelength Range (approx.) | Application |
| Excitation Wavelength (λexc) | 325 - 370 nm mdpi.com | Fluorescence Detection |
| Emission Wavelength (λem) | 400 - 460 nm mdpi.com | Fluorescence Detection |
Other spectroscopic techniques, such as UV-Vis and Raman spectroscopy, are also used in this compound research for structural characterization and detection usra.edunih.govspiedigitallibrary.org. UV-Vis spectroscopy can reveal characteristic absorption maxima for different this compound molecules usra.edu. Surface-enhanced Raman scattering (SERS) has been explored as a sensitive technique for this compound detection nih.govspiedigitallibrary.org.
UV-Vis and Raman Spectroscopy for this compound Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing this compound compounds, providing information about their electronic structure through absorption spectra mdpi.comusra.edu. UV-Vis spectra of pterins typically show absorption maxima in the UV range. For example, purified this compound compounds have shown absorption peaks at wavelengths such as 268 nm, 254 nm, and 360 nm, depending on the specific this compound and conditions researchgate.netresearchgate.net. Pterine itself has shown a peak around 274 nm, while pterine-6-carboxylic acid displayed a peak around 288 nm, and both showed peaks around 350 nm usra.edu. These characteristic absorption patterns can be used to identify and quantify pterins in samples.
Raman spectroscopy is another powerful technique that provides information about the vibrational frequencies of molecules, offering insights into their chemical structure spiedigitallibrary.orgnih.gov. Surface-enhanced Raman scattering (SERS) has emerged as a particularly sensitive method for this compound detection, capable of detecting specific this compound molecules at sub-nanomolar concentrations rsc.orgrsc.orgresearchgate.netnih.gov. SERS utilizes the enhanced Raman scattering that occurs when analytes are in close proximity to metal nanostructures, typically gold or silver spiedigitallibrary.orgrsc.orgscielo.br. This technique is information-rich and can provide concentration-dependent spectra, making it suitable for high-speed analysis rsc.orgrsc.org. SERS has been successfully applied to detect synthetic this compound analogues in biological samples like mouse serum rsc.orgrsc.orgnih.gov. Studies have examined pterins such as xanthothis compound (B1683600), isoxanthothis compound, and 7,8-dihydrobiothis compound using SERS with silver colloids spiedigitallibrary.orgnih.gov. The technique can differentiate between structural isomers like xanthothis compound and isoxanthothis compound based on their distinct vibrational spectra spiedigitallibrary.org. Metal nanostructures can be employed for UV-Vis, fluorescence, and Raman spectroscopy detection of this compound biomarkers mdpi.comnih.govnih.gov.
Infrared Photodissociation Spectroscopy
Infrared Photodissociation (IRPD) spectroscopy is a technique often coupled with mass spectrometry to study the vibrational spectra of molecules, particularly ions, in the gas phase wikipedia.org. This method involves using infrared radiation to induce fragmentation (photodissociation) of ions within a mass spectrometer wikipedia.org. IRPD can provide detailed structural information about gas-phase species wikipedia.org. While the provided search results specifically mention the application of IRPD in conjunction with liquid chromatography–tandem mass spectrometry for the detection of quinonoid 6,7-dihydrobiothis compound (B12355293) (qH2Bip) due to its instability mdpi.com, the general principle involves using infrared light to probe the vibrational modes of this compound ions, leading to fragmentation patterns that can aid in identification and structural characterization. IRPD has been used to study the bond energies and structural information of various molecules and clusters wikipedia.org.
Immunological Detection Methods (e.g., ELISA)
Immunological detection methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are commonly used analytical techniques for the determination of pteridines mdpi.comsemanticscholar.org. ELISA kits specifically designed for the quantitative measurement of certain this compound-related compounds, such as this compound-4-alpha-carbinolamine dehydratase 2 (PCBD2), in biological fluids like serum, plasma, and cell culture supernatant are available fn-test.comabbexa.comxpressbio.comassaygenie.comfn-test.com. These kits typically employ a sandwich ELISA method, where the target this compound or this compound-related protein is captured by a pre-coated antibody and then detected by a labeled antibody fn-test.comabbexa.comassaygenie.com. The detection often involves an enzymatic reaction that produces a measurable signal, such as a color change, which is proportional to the concentration of the analyte fn-test.com. ELISA offers advantages in terms of specificity and the ability to analyze multiple samples simultaneously, contributing to high-throughput analysis capabilities mdpi.com. Neothis compound, an oxidation product of 7,8-dihydroneothis compound (B1664191), is a this compound derivative frequently measured using immunological methods due to its role as a marker of immune activation mdpi.comnih.govnih.gov. Immunoassays employing anti-neothis compound antibodies as capture agents or labeled conjugates have been developed for neothis compound detection, including chemiluminescent microparticle immunoassays google.com.
Advanced Technologies for High-Throughput Analysis
Advanced technologies are being increasingly integrated to enable high-throughput analysis of pterins and other biomarkers. High-throughput technologies are characterized by their ability to generate large-scale data, often in the context of 'omics' analyses like genomics, transcriptomics, proteomics, phenomics, and metabolomics frontiersin.org. While the provided search results don't detail specific integrated high-throughput platforms solely for pterins, the application of techniques like ELISA and spectroscopic methods, particularly when combined with automation and miniaturization, contributes to higher sample throughput compared to traditional methods mdpi.com. The development of novel detection approaches, especially for unstable pterins like H4pterins, necessitates fast manipulation, potentially integrated into high-throughput workflows mdpi.com.
Research Frontiers and Emerging Areas in Pterin Studies
Elucidation of Uncharacterized Pterin (B48896) Structures and Functions
Despite significant progress, many this compound structures and their precise biological functions remain uncharacterized. Research in this area involves the isolation and structural determination of novel this compound derivatives from various organisms. For instance, studies on bacterial pterins have revealed unique structures, often conjugated to glycosides and nucleotides, although their specific biological roles are still being elucidated. researchgate.netresearcher.life The identification of novel pterins with distinct substitution motifs has been achieved through the development of new synthetic strategies designed to overcome the solubility challenges associated with the this compound backbone. mdpi.comnih.gov Computational methods, such as homology modeling and docking, are also being employed to predict the functions of uncharacterized enzymes potentially involved in this compound metabolism or utilizing this compound cofactors. nih.gov For example, a protein of unknown function in Agrobacterium radiobacter was investigated using these methods, with the aim of assigning this compound deaminase activity based on structural predictions and substrate docking. nih.gov Another area of investigation involves proteins remotely related to known this compound-4α-carbinolamine dehydratase (PCD) enzymes, found in α-carboxysomes, suggesting potential novel roles in these bacterial microcompartments beyond typical enzymatic activity, possibly involving structural or regulatory functions. nih.gov
Interactions between Pterins and Light: Photochemistry and Photophysics
The interaction of pterins with light is a growing area of research, with implications for photoreception, photosensitization, and phototherapy. Pterins are known photoreceptor molecules in a wide range of organisms. mdpi.com Studies have characterized the photophysical and photochemical properties of biological pterins, revealing their activity in electron transfer processes and their ability to act as photogenerators of singlet oxygen. mdpi.com The photochemistry of pterins, particularly reduced forms, is being actively investigated, suggesting potential roles as metabolic photoregulators. mdpi.com For example, the H4Bip-dependent metabolic pathway of melanin (B1238610) biosynthesis is an area where this compound photochemistry is relevant. mdpi.com The photophysical and photochemical properties of oxidized pterins are also of importance, especially in contexts like vitiligo where these compounds accumulate in skin lacking melanin protection against UV radiation. acs.orgacs.org
Two-Photon Absorption (TPA) for Deeper Penetration Studies
Two-photon absorption (TPA) is emerging as a valuable technique for studying pterins, particularly for applications requiring deeper tissue penetration. Unlike single-photon absorption, which typically occurs in the UV range where scattering in biological tissues is high, TPA utilizes lower-energy photons in the infrared range, allowing for better penetration and reduced photodamage. nih.govresearchgate.net Theoretical studies are assessing the TPA spectroscopy of biologically relevant this compound derivatives. rsc.orgnih.gov These studies suggest that TPA methods could enable better differentiation between closely related this compound derivatives compared to one-photon spectra, which often show minimal qualitative differences. rsc.orgnih.gov Specific this compound derivatives like biothis compound (B10759762), neothis compound (B1670844), and 6-(hydroxymethyl)this compound have shown potential for targeting using TPA. rsc.orgnih.gov The observation of TPA accessible states involving charge transfer in derivatives with aromatic rings also presents a novel method for tracking the substitution of important molecules like folic acid. rsc.orgnih.gov
Systems-Level Analysis of this compound Regulatory Networks
Understanding the complex regulatory networks involving pterins at a systems level is crucial for comprehending their diverse biological roles. Systems biology approaches aim to quantitatively evaluate the interactions between molecular components, enabling the development of predictive models. nih.govubc.ca While general systems-level analyses of regulatory networks in various biological contexts, such as innate immunity and bacterial metabolism, are being conducted, specific systems-level analyses focused solely on this compound regulatory networks are an emerging area. nih.govresearchgate.netfrontiersin.org
Novel Regulatory Mechanisms in Diverse Organisms
Research is uncovering novel this compound-dependent regulatory mechanisms in a variety of organisms. In bacteria, for instance, a this compound-dependent signaling pathway has been identified in Agrobacterium tumefaciens that regulates biofilm formation. pnas.orgresearchgate.netasm.org This pathway involves excreted this compound metabolites and a this compound-binding protein (PruR) that controls the activity of a dual-function enzyme (DcpA) involved in the synthesis and degradation of the intracellular messenger cyclic di-GMP, which is crucial for attachment and biofilm formation. pnas.orgresearchgate.netasm.org This represents the first prokaryotic example of a this compound-mediated signaling pathway. asm.org The conservation of this regulatory system among diverse Proteobacteria, including pathogens, highlights its potential widespread importance. pnas.orgresearchgate.net
Investigation of this compound Roles in Specific Biological Contexts
Beyond their well-established roles as cofactors, the specific functions of pterins in various biological contexts are under active investigation. This includes their roles in pigmentation, vision, and as potential biomarkers. mdpi.commdpi.comresearchgate.netacs.orgnih.govresearchgate.netroyalsocietypublishing.org
Genetic Mechanisms Underlying this compound-Based Color Polymorphisms
Pterins are significant contributors to bright coloration in animals, serving various signaling functions. royalsocietypublishing.orgnih.govbohrium.comresearchgate.netroyalsocietypublishing.orgresearchgate.net Research is exploring the genetic mechanisms that underlie this compound-based color polymorphisms observed in various species. Studies on the common wall lizard (Podarcis muralis) have revealed that genetic changes in the sepiathis compound (B94604) reductase gene, a key enzyme in this compound metabolism, are associated with orange pigmentation. nih.govbohrium.comresearchgate.net This indicates that core genes involved in housekeeping this compound biosynthesis pathways can be co-opted for the evolution of striking coloration. nih.govresearchgate.net Similarly, in the polymorphic damselfly Ischnura elegans, this compound pigments within epidermal nanospheres contribute to morph-dependent color variations, and ongoing research aims to clarify the genetic basis of these differences, including the regulation of pigment synthesis and transport. royalsocietypublishing.orgresearchgate.net Understanding these genetic mechanisms provides insights into the evolution of color polymorphism and visual communication. royalsocietypublishing.orgresearchgate.net
Unraveling Unidentified this compound Transporters
The transport of pterins across biological membranes is a critical aspect of their cellular function and metabolism. While some this compound transporters have been identified, the mechanisms for transporting many this compound species remain to be fully elucidated oup.com. The identification and characterization of these unidentified this compound transporters represent a significant research frontier.
Studies in various organisms, including the protozoan parasite Leishmania, have provided insights into this compound transport. In Leishmania, a high-affinity biothis compound transporter, encoded by orfG, has been identified. This transporter also exhibits lower affinity for folic acid but does not transport methotrexate (B535133), a folate analog nih.gov. Overexpression of orfG in Leishmania has been shown to increase the uptake of pterins, including biothis compound and folic acid, compensating for mutations in high-affinity folate transporters and contributing to methotrexate resistance nih.gov. This highlights the importance of specific transporters in mediating this compound uptake and their potential role in drug resistance.
Research in plants, such as Arabidopsis thaliana, also suggests the existence of specific this compound carriers. The Arabidopsis genome contains members of the folate-biothis compound transporter (FBT) family, and while some are known to transport folate, others lack conserved critical residues and their specific substrates, including potential pterins, are yet to be definitively identified oup.comnih.govebi.ac.uk. Characterizing these plant this compound transporters could be crucial for strategies like biofortification of crops with folates oup.com.
Furthermore, studies on the transport of tetrahydrobiothis compound (B1682763) (BH4), a key this compound cofactor, have implicated organic anion transporters (OATs), specifically OAT1 and OAT3, in its bodily distribution and excretion. These transporters have shown a preference for oxidized forms of biothis compound, such as BH2 and sepiathis compound, over BH4 d-nb.info. This suggests a complex interplay of transporters involved in maintaining this compound homeostasis. The identification of probenecid-sensitive transporters, beyond known equilibrative nucleoside transporters (ENTs), further indicates the presence of as-yet-unidentified carriers involved in biothis compound uptake and excretion in the kidney d-nb.info.
Predictive algorithms leveraging multi-omics datasets are also being developed to identify substrates for orphan solute carrier proteins (SLCs), a large family of transporters, which could potentially lead to the identification of novel this compound transporters biorxiv.org.
Integration of Omics Technologies for Comprehensive this compound Profiling (Pterinomics, Metabolomics)
The application of omics technologies, particularly metabolomics and the emerging field of "pterinomics," is revolutionizing the comprehensive profiling of pterins in biological systems. These technologies enable the large-scale identification, quantification, and characterization of metabolites, including pterins, providing a global view of their cellular levels and metabolic pathways mdpi.comhumanspecificresearch.orgnumberanalytics.com.
Metabolomics, as a key omics technology, studies the complete set of small molecules (metabolites) within a biological sample, offering a snapshot of the physiological state mdpi.comhumanspecificresearch.orgnumberanalytics.com. Applied to this compound research, metabolomics allows for the simultaneous analysis of multiple this compound species and their precursors and catabolites nih.gov. This comprehensive profiling is crucial for understanding the intricate network of this compound metabolism and its dysregulation in various conditions.
"Pterinomics" is a term specifically used to describe the comprehensive profiling of pteridines, often in biological fluids like urine mdpi.comresearchgate.netnih.gov. This targeted metabolomics approach focuses on analyzing a wide panel of this compound derivatives, including reduced and oxidized forms researchgate.netnih.gov. Advances in analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have significantly improved the sensitivity and throughput of pterinomics workflows, enabling the simultaneous quantification of numerous pteridine (B1203161) derivatives researchgate.netnih.gov.
The integration of pterinomics and metabolomics with other omics technologies, such as genomics, transcriptomics, and proteomics, offers a powerful approach for a more holistic understanding of this compound biology researchgate.netnih.govnih.govfrontiersin.org. By correlating changes in this compound profiles with alterations in gene expression, protein levels, and other metabolic pathways, researchers can gain deeper insights into the regulatory mechanisms governing this compound metabolism and its roles in various physiological and pathological processes. For example, multi-omics approaches can help elucidate how genetic variations or changes in protein function impact this compound synthesis, transport, and degradation nih.govnih.gov.
This compound profiling using omics technologies has shown promise in various research areas, including the identification of potential biomarkers for diseases. Elevated levels of certain pteridines, such as neothis compound, are known indicators of immune system activation and have been studied in the context of infectious diseases, autoimmune disorders, and certain malignancies mdpi.comdrugbank.com. Pterinomics workflows are being explored for their potential in early disease detection and monitoring mdpi.com.
The application of omics technologies in this compound research is continually advancing, with ongoing efforts to improve analytical methods, expand the range of detectable this compound species, and develop sophisticated bioinformatics tools for data integration and interpretation researchgate.netnih.govmdpi.com. These integrated omics approaches are expected to significantly contribute to unraveling the complex roles of pterins in health and disease.
Q & A
Q. What are the key structural and electronic properties of pterin that influence its biochemical roles?
this compound’s bicyclic structure (pyrazine + pyrimidine rings) and tautomeric flexibility underpin its redox activity and interactions with enzymes. The lactam-lactim tautomerism (Figure 1 in ) and pH-dependent protonation states modulate its electronic properties. Methodologically, UV-Vis spectrophotometry and nuclear magnetic resonance (NMR) can track tautomeric equilibria, while density functional theory (DFT) calculations (e.g., B3LYP/6-31+G(d)) quantify relative energies of tautomers .
Q. How do pH and solvent conditions affect this compound’s stability and reactivity in experimental settings?
this compound’s acid-base equilibria (pKa ~6–8) dominate its stability. In alkaline conditions, the anionic lactam form predominates, while neutral tautomers exist near physiological pH. Experimental approaches include:
- pH titration coupled with UV-Vis spectroscopy to monitor absorbance shifts (e.g., λmax ~260–360 nm).
- HPLC-MS to assess degradation products under varying pH and temperature .
- Buffer selection : Phosphate or Tris buffers at controlled ionic strength to minimize confounding interactions.
Advanced Research Questions
Q. What integrated methodologies resolve contradictions in reported this compound tautomer energetics?
Discrepancies arise from differing computational models (e.g., solvent effects in DFT) and experimental conditions. A robust approach includes:
- DFT with implicit solvation (e.g., SMD model) to simulate aqueous environments.
- Synchrotron X-ray crystallography or solid-state NMR to validate tautomeric states in crystalline phases.
- Meta-analysis of literature data to identify outliers (e.g., inconsistent pKa values due to ionic strength variations) .
| Method | Lactam Energy (kcal/mol) | Lactim Energy (kcal/mol) | Source |
|---|---|---|---|
| DFT (B3LYP/6-31+G(d)) | 0.0 (reference) | +6.0 | |
| Experimental (X-ray) | Predominant | Not observed |
Q. How to design experiments investigating this compound’s role in photochemical DNA damage?
- Controlled irradiation : Use monochromatic light (e.g., 365 nm) to excite this compound, with oxygen saturation levels monitored via Clark electrode.
- DNA damage assays : Gel electrophoresis (e.g., comet assay) or LC-MS/MS to detect 8-oxoguanine adducts.
- Quenching studies : Add antioxidants (e.g., ascorbate) to confirm reactive oxygen species (ROS) involvement .
Q. What strategies address conflicting redox behavior data in this compound studies?
- Multi-method validation : Combine cyclic voltammetry (CV) with spectroelectrochemistry to correlate redox potentials with spectral changes.
- Environmental controls : Standardize O2 levels (e.g., glovebox for anaerobic studies).
- Data normalization : Report potentials vs. a reference electrode (e.g., Ag/AgCl) and account for junction potentials .
Methodological & Reproducibility Considerations
Q. How to ensure reproducibility in this compound synthesis and characterization?
- Detailed protocols : Publish step-by-step procedures for synthesis (e.g., Gould-Jacobs reaction), including purification (HPLC, recrystallization).
- Analytical validation : Provide NMR (1H, 13C), high-resolution MS, and elemental analysis data. For known compounds, cite prior synthetic routes; for novel derivatives, include stability tests (e.g., TGA) .
Q. What computational parameters are critical for modeling this compound interactions?
- Basis sets : Use polarized/diffuse functions (e.g., 6-311++G(d,p)) for anion calculations.
- Solvent models : Explicit water molecules or continuum solvation (e.g., PCM).
- Validation : Compare computed vs. experimental IR/Raman spectra .
Data Management & Peer Review
Q. How to apply FAIR principles to this compound research data?
- Metadata : Include experimental conditions (pH, temperature), instrument settings, and raw data files (e.g., .cif for crystallography).
- Repositories : Deposit in discipline-specific databases (e.g., Cambridge Structural Database for crystal data).
- Licensing : Use CC-BY for open access, ensuring proper attribution .
Q. What peer review criteria are essential for this compound-related manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
